molecular formula C18H17Cl2FN4OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

Cat. No.: B560028
CAS No.: 1047644-62-1
M. Wt: 427.3 g/mol
InChI Key: AFJRDFWMXUECEW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines.
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an AKT inhibitor
an Akt inhibitor with antineoplastic activity;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Afuresertib: A Deep Dive into the Mechanism of a Pan-AKT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, small molecule inhibitor that has been the subject of extensive research in oncology.[1] It functions as a potent, ATP-competitive, pan-inhibitor of the serine/threonine kinase AKT (also known as protein kinase B), targeting all three isoforms: AKT1, AKT2, and AKT3.[2] The AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of AKT.[1] In normal cellular signaling, growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane, leading to the phosphorylation and activation of AKT.[1]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[1][3] Key downstream targets include Glycogen Synthase Kinase 3 beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), Forkhead box protein O (FOXO), and Caspase 9.[5][6] By binding to the ATP-binding pocket of AKT, this compound prevents the transfer of phosphate from ATP to these substrates, effectively blocking the downstream signaling cascade.[1][4] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells where the PI3K/AKT pathway is constitutively active.[4]

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits FOXO FOXO AKT->FOXO Inhibits Caspase9 Caspase 9 AKT->Caspase9 Inhibits This compound This compound This compound->AKT Inhibits mTORC1 mTORC1 PRAS40->mTORC1 Inhibits Apoptosis Apoptosis FOXO->Apoptosis Promotes Caspase9->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Kinase_Assay_Workflow Start Start Preincubation Pre-incubate AKT enzyme with this compound (1 hr) Start->Preincubation Reaction Add GSKα peptide and [γ-33P] ATP Preincubation->Reaction Termination Terminate reaction (2 hrs) Reaction->Termination Capture Capture radiolabeled peptide on filter plate Termination->Capture Quantify Quantify radioactivity Capture->Quantify End End Quantify->End Xenograft_Study_Workflow Start Start Implantation Implant BT474 cells into mice Start->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment Administer this compound (10, 30, 100 mg/kg) or Vehicle daily for 21 days Tumor_Growth->Treatment Monitoring Monitor tumor volume Treatment->Monitoring Analysis Calculate Tumor Growth Inhibition (TGI) Monitoring->Analysis End End Analysis->End

References

Afuresertib: A Technical Guide to its Impact on Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell survival, proliferation, growth, and metabolism.[3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action and its quantifiable impact on tumor cell proliferation, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of AKT kinases and thereby blocking their activity.[3] This inhibition prevents the phosphorylation of numerous downstream substrates, leading to the suppression of pro-proliferative and anti-apoptotic signals.[4][5] The primary consequence of AKT inhibition by this compound is the induction of tumor cell apoptosis and the inhibition of cell proliferation.[1][2]

Afuresertib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., GSK-3β, FOXO, mTOR) AKT->Downstream activates This compound This compound This compound->AKT Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Quantitative Impact on Tumor Cell Proliferation

The efficacy of this compound has been demonstrated across a variety of cancer cell lines, showing potent inhibition of cell proliferation. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Activity of this compound against AKT Isoforms
TargetInhibition Constant (Ki)
AKT10.08 nM[1][5]
AKT22 nM[1][5]
AKT32.6 nM[1][5]
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeMetricValue
Hematological Cell Lines (overall)Hematological MalignanciesEC50< 1 µM in 65% of cell lines[5]
T-cell acute lymphoblastic leukemia (T-ALL)LeukemiaEC50< 1 µM in 19 of 20 cell lines[6]
B-cell ALL (B-ALL)LeukemiaEC50< 1 µM in 9 of 13 cell lines[6]
Chronic lymphocytic leukemia (CLL)LeukemiaEC50< 1 µM in 6 of 7 cell lines[6]
Non-Hodgkin lymphoma (NHL)LymphomaEC50< 1 µM in 8 of 11 cell lines[6]
Solid Tumor Cell Lines (overall)Various Solid TumorsEC50< 1 µM in 21% of cell lines[5]
ACC-MESO-4Malignant Pleural MesotheliomaIC50Tumor-specific effects noted[7][8]
MSTO-211HMalignant Pleural MesotheliomaIC50Tumor-specific effects noted[7][8]

Effects on Cell Cycle and Apoptosis

This compound's inhibition of the AKT pathway directly impacts the cellular machinery controlling cell cycle progression and programmed cell death.

Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, primarily at the G1 phase.[7] In malignant pleural mesothelioma (MPM) cells (ACC-MESO-4 and MSTO-211H), treatment with this compound led to a significant increase in the G1 population and a decrease in the S and G2/M populations.[7] This G1 arrest is associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1.[7]

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[6] In T-ALL cell lines, treatment resulted in the accumulation of a sub-G1 population, indicative of apoptosis, and a dose-dependent increase in caspase-3 and/or caspase-7 activity.[6] Similarly, in MPM cells, this compound significantly increased caspase-3 and caspase-7 activities and the number of apoptotic cells.[7][8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the impact of this compound on tumor cell proliferation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Cell_Proliferation_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate and lyse cells AddReagent->Incubate3 Measure Measure luminescence Incubate3->Measure Analyze Analyze data and calculate EC50/IC50 Measure->Analyze

Caption: Workflow for a typical cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well opaque-walled multiwell plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-30 µM) or a vehicle control (DMSO).[5]

  • Incubation: The plates are incubated for a specified period, typically 72 hours.[5]

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is recorded using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and EC50/IC50 values are calculated using a suitable curve-fitting algorithm.[5]

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Detailed Methodology:

  • Cell Treatment: Cells are seeded and treated with this compound (e.g., 0, 5, 10 µmol/L) for a specified duration (e.g., 24 hours).[3]

  • Cell Harvesting: Adherent cells are detached, and all cells are collected by centrifugation.

  • Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the membranes.

  • Staining: The fixed cells are treated with RNase to prevent staining of double-stranded RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).[3]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Washing: Cells are washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[2]

  • Incubation: The cells are incubated in the dark to allow for binding.[2]

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insight into the phosphorylation status of AKT and its downstream targets.

Western_Blot_Workflow Start Cell Lysis and Protein Extraction Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE (Protein Separation) Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., p-AKT, AKT, p-GSK-3β) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Image Analysis and Quantification Detect->Analyze

Caption: General workflow for Western blot analysis.

Detailed Methodology:

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT, total AKT, phospho-GSK-3β, p21). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.

  • Imaging and Analysis: The light signal is captured, and the intensity of the bands is quantified to determine the relative protein levels.

Conclusion

This compound effectively inhibits tumor cell proliferation by targeting the AKT kinase, a central component of the PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and utilize this compound in oncology. The potent and specific mechanism of action of this compound underscores its potential as a valuable therapeutic agent in the treatment of various cancers.

References

Investigating Afuresertib's Selectivity for AKT Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated clinical activity in various malignancies.[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT plays a critical role in cell survival, proliferation, and growth.[1][3] The three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) can have distinct and sometimes opposing roles in normal physiology and cancer. Therefore, understanding the isoform selectivity profile of an AKT inhibitor is crucial for predicting its therapeutic efficacy and potential side effects. This technical guide provides an in-depth analysis of this compound's selectivity for AKT isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

This compound's Potency and Selectivity for AKT Isoforms

This compound has been characterized as a pan-AKT inhibitor, though with a clear preference for AKT1.[4][5][6][7] This selectivity has been quantified through various biochemical assays, with results consistently demonstrating significantly higher potency against AKT1 compared to AKT2 and AKT3.

Data Presentation: Biochemical Inhibition of AKT Isoforms

The inhibitory activity of this compound against the three AKT isoforms has been determined using enzymatic assays that measure the inhibition of substrate phosphorylation. The data is summarized in the table below.

ParameterAKT1AKT2AKT3Reference(s)
Ki (nM) 0.0822.6[5][6][8][9]
IC50 (nM) 0.0822.6[4]
Fold Selectivity vs. AKT1 -~25-fold less potent~32.5-fold less potent[7]

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.

These data clearly illustrate that while this compound inhibits all three AKT isoforms in the low nanomolar range, it is approximately 25 to 32.5 times more potent at inhibiting AKT1 than AKT2 and AKT3 in biochemical assays.[7]

Experimental Protocols

To provide a comprehensive understanding of how the selectivity data for this compound is generated, this section details the methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Filter Binding Assay)

This assay directly measures the enzymatic activity of purified AKT isoforms and the inhibitory effect of this compound.

Objective: To determine the Ki or IC50 of this compound for each AKT isoform.

Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

  • Purified, full-length human AKT1, AKT2, and AKT3 enzymes

  • This compound (GSK2110183)

  • Peptide substrate (e.g., biotin-ahx-ARKRERAYSFGHHA-amide or GSKα peptide Ac-KKGGRARTSS-FAEPG-amide)[8]

  • [γ-33P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Scintillation counter

Protocol:

  • Enzyme and Inhibitor Pre-incubation: A pre-mix of the specific AKT isoform (at a low concentration, e.g., 0.1 nM for AKT1, 0.7 nM for AKT2, 0.2 nM for AKT3) and varying concentrations of this compound is incubated for 60 minutes at room temperature.[8][9]

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-33P]ATP.

  • Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 40 minutes to 2 hours) at a controlled temperature.[8][9]

  • Reaction Termination and Capture: The reaction is terminated, and the radiolabeled peptide product is captured on a phosphocellulose filter plate.

  • Washing: The filter plate is washed to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values.

Cellular Assay for Proliferation Inhibition (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the EC50 (Half-maximal Effective Concentration) of this compound for growth inhibition in various cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., hematological or solid tumor cell lines)[8]

  • This compound

  • Cell culture medium and supplements

  • 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or a vehicle control (DMSO).[8][9]

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).[8][9]

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. EC50 values are determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Downstream Pathway Modulation

This technique is used to assess the impact of this compound on the phosphorylation of downstream targets of AKT, confirming target engagement and pathway inhibition within cells.

Objective: To qualitatively or semi-quantitatively measure the change in phosphorylation of AKT substrates (e.g., GSK3β, PRAS40, FOXO) following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies (specific for phosphorylated and total forms of AKT substrates)

  • Secondary antibodies (conjugated to an enzyme like HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Protocol:

  • Cell Treatment: Cells are treated with this compound at various concentrations and for different durations.

  • Cell Lysis: Cells are washed and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

  • Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the effect of this compound on target phosphorylation.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the AKT signaling pathway and the experimental workflows.

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulates This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Purified AKT Isoforms Purified AKT Isoforms Kinase Assay Kinase Assay Purified AKT Isoforms->Kinase Assay IC50/Ki Determination IC50/Ki Determination Kinase Assay->IC50/Ki Determination Data Analysis This compound This compound This compound->Kinase Assay Proliferation Assay Proliferation Assay This compound->Proliferation Assay Western Blot Western Blot This compound->Western Blot Selectivity Profile Selectivity Profile IC50/Ki Determination->Selectivity Profile Comparison Overall Assessment Overall Assessment Selectivity Profile->Overall Assessment Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Proliferation Assay Cancer Cell Lines->Western Blot EC50 Determination EC50 Determination Proliferation Assay->EC50 Determination Data Analysis EC50 Determination->Overall Assessment Downstream Pathway\nInhibition Downstream Pathway Inhibition Western Blot->Downstream Pathway\nInhibition Analysis Downstream Pathway\nInhibition->Overall Assessment

Caption: Experimental workflow for determining this compound's AKT isoform selectivity.

Conclusion

The available data robustly demonstrates that this compound is a pan-AKT inhibitor with a clear selectivity for AKT1 over AKT2 and AKT3. This is supported by biochemical assays showing a significant difference in inhibitory potency. Cellular assays corroborate the on-target activity of this compound by demonstrating inhibition of cell proliferation and modulation of downstream AKT signaling. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other AKT inhibitors. A thorough understanding of the isoform selectivity profile is paramount for the strategic development of targeted cancer therapies and for interpreting clinical outcomes.

References

Preclinical Profile of Afuresertib in Hematologic Malignancies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent oncogenic driver in a multitude of hematologic malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound in various hematologic cancer models, detailing its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its evaluation. The presented data underscores the potential of AKT inhibition as a therapeutic strategy in this setting.

Mechanism of Action: Targeting the PI3K/AKT Signaling Nexus

This compound exerts its anti-neoplastic effects by potently and selectively inhibiting all three isoforms of AKT (AKT1, AKT2, and AKT3), a key node in the PI3K signaling cascade.[1][2] Activation of this pathway, often triggered by growth factors or activating mutations in upstream components, leads to the phosphorylation and activation of a wide array of downstream substrates that promote cell cycle progression and inhibit apoptosis.[1][3] By binding to the ATP-binding site of AKT, this compound prevents its kinase activity, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells.[1]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (GSK3β, FOXO, BAD) AKT->Downstream Phosphorylates This compound This compound This compound->AKT Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Diagram 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across a broad range of hematologic malignancy cell lines.

Kinase Inhibition

This compound exhibits low nanomolar inhibitory constants (Ki) against the three AKT isoforms, indicating potent and direct target engagement.

TargetKi (nM)
AKT10.08
AKT22
AKT32.6
Table 1: Inhibitory constants (Ki) of this compound against AKT isoforms.[2][4]
Cell Proliferation Assays

The efficacy of this compound in inhibiting the growth of various hematologic cancer cell lines has been demonstrated, with a significant percentage of tested cell lines showing sensitivity at concentrations below 1 µM.[5]

Hematologic MalignancySensitive Cell Lines / Total Tested
T-cell Acute Lymphoblastic Leukemia (T-ALL)19 / 20
B-cell Acute Lymphoblastic Leukemia (B-ALL)9 / 13
Chronic Lymphocytic Leukemia (CLL)6 / 7
Non-Hodgkin Lymphoma (NHL)8 / 11
Table 2: Sensitivity of hematologic malignancy cell lines to this compound (EC50 < 1 µM).[5]
Induction of Apoptosis and Cell Cycle Arrest

In preclinical models, this compound treatment has been shown to induce apoptosis, evidenced by the accumulation of a sub-G1 cell population and an increase in caspase-3 and/or caspase-7 activity in a dose-dependent manner.[5] Furthermore, this compound has been observed to cause cell cycle arrest in the G1 phase.[6] This is consistent with the inhibition of downstream AKT targets that regulate cell cycle progression and apoptosis, such as GSK-3β and FOXO family proteins.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the direct inhibitory activity of this compound on purified AKT enzymes.

  • Enzyme Preparation : Purified, active forms of AKT1, AKT2, and AKT3 are used at low nanomolar concentrations (e.g., 0.1 nM for AKT1, 0.7 nM for AKT2, and 0.2 nM for AKT3).[4]

  • Incubation : The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for inhibitor binding.[4]

  • Reaction Initiation : The kinase reaction is initiated by the addition of a substrate peptide (e.g., GSKα peptide) and radiolabeled ATP ([γ-33P] ATP).[4]

  • Reaction Termination and Capture : After a set time (e.g., 2 hours), the reaction is stopped, and the radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate.[4]

  • Quantification : The amount of radioactivity on the filter is measured using a scintillation counter, which is proportional to the enzyme activity.

  • Data Analysis : The inhibitory constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability as an indicator of cell proliferation.

  • Cell Seeding : Hematologic malignancy cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of this compound concentrations (e.g., 0-30 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 days).[4]

  • Lysis and Luminescence Measurement : The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis : The luminescent signal is read using a microplate reader. The half-maximal effective concentration (EC50) values are determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a four- or six-parameter logistic curve.[4]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This method is used to quantify the induction of apoptosis and changes in cell cycle distribution.

  • Cell Treatment : Cells are treated with this compound or vehicle control for a defined period.

  • Cell Harvesting and Fixation : Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining : For apoptosis analysis, cells can be stained with Annexin V and a viability dye like propidium iodide (PI). For cell cycle analysis, cells are treated with RNase and stained with a DNA-intercalating dye such as PI.

  • Flow Cytometry : The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the dyes is measured for each cell.

  • Data Analysis : The data is analyzed using appropriate software to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M). An increase in the sub-G1 population is indicative of apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Filter Binding) Cell_Culture Hematologic Malignancy Cell Lines Proliferation_Assay Cell Proliferation Assay (CellTiter-Glo®) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Cell_Culture->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->CellCycle_Assay Xenograft Human Tumor Xenograft Models in Mice Proliferation_Assay->Xenograft Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Growth Tumor Growth Inhibition Assessment Dosing->Tumor_Growth

Diagram 2: Representative preclinical experimental workflow for the evaluation of this compound.

In Vivo Studies

Oral administration of this compound to mice bearing human tumor xenografts has been shown to delay tumor growth in a dose-dependent manner.[5] These in vivo studies corroborate the in vitro findings and support the potential for clinical translation.

Conclusion

The preclinical data for this compound provides a strong rationale for its clinical development in hematologic malignancies. Its potent and selective inhibition of the AKT signaling pathway translates to significant anti-proliferative and pro-apoptotic effects in a wide range of in vitro models. The methodologies outlined in this guide represent standard and robust approaches for the preclinical characterization of kinase inhibitors. Further investigation into biomarkers of response and mechanisms of resistance will be crucial in optimizing the clinical application of this compound and other AKT inhibitors in the treatment of hematologic cancers.

References

Methodological & Application

Application Notes and Protocols for Afuresertib In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib (GSK2110183) is a potent, orally bioavailable, and ATP-competitive pan-Akt kinase inhibitor. It demonstrates significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common event in many cancers, making it a key target for therapeutic intervention.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols cover kinase activity, cell viability, and apoptosis assays.

Mechanism of Action

This compound selectively inhibits the serine/threonine protein kinase Akt, thereby blocking downstream signaling cascades that promote cell survival, growth, and proliferation.[2][3] By inhibiting Akt, this compound can induce apoptosis and inhibit cell proliferation in cancer cells where the PI3K/Akt pathway is constitutively active.[1][2]

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound
TargetAssay TypePotency (Ki)IC50
Akt1Kinase Assay0.08 nM0.001 µM
Akt2Kinase Assay2 nM-
Akt3Kinase Assay2.6 nM0.001585 µM
E17K AKT1 mutantKinase Activity Assay-0.2 nM
ROCK--100 nM
PKCθ--510 nM
PKCη--210 nM
PKCβI--430 nM

Data compiled from multiple sources.[4][5][6]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell Line TypeAssay TypeEndpointEfficacy
Hematological MalignanciesCell Proliferation AssayEC5065% of cell lines sensitive (EC50 < 1 µM)
Solid Tumor Cell LinesCell Proliferation AssayEC5021% of cell lines sensitive (EC50 < 1 µM)
T-cell acute lymphoblastic leukemia (T-ALL)Cell Proliferation AssayEC50High sensitivity (19 of 20 cell lines)
B-cell ALL (B-ALL)Cell Proliferation AssayEC50High sensitivity (9 of 13 cell lines)
Chronic lymphocytic leukemia (CLL)Cell Proliferation AssayEC50High sensitivity (6 of 7 cell lines)
Non-Hodgkin lymphoma (NHL)Cell Proliferation AssayEC50High sensitivity (8 of 11 cell lines)
COLO205 (Colon Cancer)Growth Inhibition AssayIC500.009 µM

Data compiled from multiple sources.[1][4][7]

Signaling Pathways and Experimental Workflows

Afuresertib_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT (Akt1, Akt2, Akt3) PDK1->AKT mTORC2->AKT GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 Caspase9 Caspase-9 AKT->Caspase9 Survival Cell Survival AKT->Survival This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Growth GSK3b->Proliferation Apoptosis Apoptosis FOXO->Apoptosis mTORC1->Proliferation Caspase9->Apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_kinase Kinase Activity Assay cluster_viability Cell Viability Assay (CellTiter-Glo) cluster_apoptosis Apoptosis Assay (Caspase-Glo 3/7) k1 Prepare enzyme (AKT1/2/3) and this compound solution k2 Incubate enzyme and inhibitor (1 hour) k1->k2 k3 Add substrate (e.g., GSKα peptide) and [γ-33P]ATP k2->k3 k4 Incubate for reaction (2 hours) k3->k4 k5 Terminate reaction and capture radiolabeled peptide on filter plate k4->k5 k6 Measure radioactivity k5->k6 v1 Seed cells in 96-well plates v2 Treat cells with this compound (0-30 µM for 72 hours) v1->v2 v3 Add CellTiter-Glo® Reagent v2->v3 v4 Incubate and measure luminescence v3->v4 a1 Seed cells in 96-well plates a2 Treat cells with this compound a1->a2 a3 Add Caspase-Glo® 3/7 Reagent a2->a3 a4 Incubate and measure luminescence a3->a4

Caption: General workflow for in vitro assays with this compound.

Experimental Protocols

AKT Kinase Activity Assay (Filter Binding)

This assay determines the inhibitory potency (Ki) of this compound against AKT isoforms.[4][7]

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes

  • This compound

  • GSKα peptide substrate (Ac-KKGGRARTSS-FAEPG-amide)

  • [γ-33P] ATP

  • Kinase buffer

  • Phospho-cellulose filter plate

  • Microplate scintillation counter

Protocol:

  • Prepare a pre-mix of the AKT enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and varying concentrations of this compound in kinase buffer.

  • Incubate the enzyme-inhibitor mixture for 1 hour at room temperature.

  • Initiate the kinase reaction by adding the GSKα peptide substrate and [γ-33P] ATP.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Terminate the reaction.

  • Capture the radiolabeled phosphorylated peptide product on a phospho-cellulose filter plate.

  • Wash the plate to remove unincorporated [γ-33P] ATP.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the Ki value from the inhibition data.

A real-time fluorescence-based progress curve analysis using a Sox-AKT-tide substrate can also be utilized for continuous monitoring of product formation.[4]

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[4][7][8]

Materials:

  • Cancer cell lines (e.g., hematological or solid tumor lines)

  • This compound

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-30 µM) for 72 hours. Include a vehicle control (DMSO).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values from the dose-response curves using a suitable fitting algorithm.[4][7]

An alternative colorimetric method is the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells.[11][12]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][13]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Protocol:

  • Seed cells into a 96-well opaque-walled plate.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence, which is proportional to the amount of caspase activity.

Apoptosis can also be assessed by flow cytometry using Annexin V/PI staining to detect early and late apoptotic cells.[11]

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of downstream targets of Akt.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of Akt substrates such as GSK3β, PRAS40, and FOXO proteins.[5][14]

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylation of these substrates upon this compound treatment confirms its on-target activity.[5]

References

Application Notes and Protocols for Afuresertib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is a potent and orally bioavailable small-molecule inhibitor that targets the serine/threonine kinase AKT (Protein Kinase B).[1][2] As a pan-AKT inhibitor, it demonstrates activity against all three isoforms (AKT1, AKT2, and AKT3) by competing with ATP at the kinase's catalytic site.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, often contributing to tumorigenesis and resistance to therapy.[3] By inhibiting AKT, this compound effectively downregulates this signaling cascade, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[3]

These application notes provide detailed protocols for key cell-based assays to evaluate the cellular activity of this compound, enabling researchers to assess its potency and mechanism of action in relevant cancer cell line models.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or other extracellular signals. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.

Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, Caspase-9) and transcription factors of the FOXO family, and driving cell proliferation and growth by activating mTORC1 signaling. This compound, by blocking the ATP-binding pocket of AKT, prevents the phosphorylation of these downstream targets, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO This compound This compound This compound->AKT Proliferation Proliferation & Growth mTORC1->Proliferation CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Data Presentation

This compound Kinase Inhibitory Activity
TargetK_i_ (nM)
AKT10.08
AKT22
AKT32.6

Data sourced from MedchemExpress.[2]

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various gastric cancer cell lines.

Cell LineCancer TypeIC50 (µM)
AGSGastric Cancer14.1
HGC-27Gastric Cancer0.1
NCI-N87Gastric Cancer4.3
SNU-1Gastric Cancer24.0
MKN45Gastric Cancer30.0
MGC803Gastric Cancer44.4

Data sourced from a study by Wang et al. (2021).[4][5]

Experimental Protocols

The following are detailed protocols for common cell-based assays to assess the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate & Shake E->F G Measure Luminescence F->G

Caption: A streamlined workflow for assessing cell viability using the CellTiter-Glo® assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well opaque-walled plates suitable for cell culture and luminescence readings

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat. No. G7570)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01 to 30 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from all experimental values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of AKT Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of AKT and its downstream targets upon treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-GSK3β, rabbit anti-GSK3β)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

RIPA Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add protease and phosphatase inhibitors fresh before use.[3]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction:

    • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[3]

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.[3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a housekeeping protein like β-actin or GAPDH.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound and a vehicle control as described for the Western blot protocol.

    • After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

References

Application Notes and Protocols: Detecting p-AKT Inhibition by Afuresertib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib is a potent, orally bioavailable pan-AKT inhibitor that has shown significant anti-neoplastic activity in various cancer models.[1][2] Its mechanism of action involves the direct inhibition of AKT kinase activity, a central node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][2] Dysregulation of this pathway is a common feature in many human cancers. A key method for evaluating the cellular activity of this compound is to measure the phosphorylation status of AKT at serine 473 (p-AKT Ser473) and threonine 308 (p-AKT Thr308) via Western blot. This document provides a detailed protocol for assessing the inhibition of AKT phosphorylation in cancer cell lines upon treatment with this compound.

Introduction to this compound and the AKT Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular signals, AKT is recruited to the plasma membrane and phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1] This dual phosphorylation leads to the full activation of AKT, which then phosphorylates a wide array of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[1]

This compound is a selective, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] By binding to the ATP-binding pocket of AKT, this compound prevents its kinase activity, thereby blocking the phosphorylation of its downstream targets.[1] This inhibition of the AKT signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is hyperactivated.[2][3] Consequently, Western blotting for phosphorylated AKT (p-AKT) is a fundamental technique to demonstrate the on-target effect of this compound in a cellular context.

Data Presentation

The following tables summarize typical experimental parameters for a Western blot analysis of p-AKT inhibition by this compound.

Table 1: Cell Lines and this compound Treatment Conditions

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (hours)Reference
ACC-MESO-4Malignant Pleural Mesothelioma0, 5, 1024[3]
MSTO-211HMalignant Pleural Mesothelioma0, 5, 1024[3]
AGSGastric CancerVaries (IC50 determination)72[4]
HGS27Gastric CancerVaries (IC50 determination)72[4]
N87Gastric CancerVaries (IC50 determination)72[4]
SNU-1Gastric CancerVaries (IC50 determination)72[4]
MKN45Gastric CancerVaries (IC50 determination)72[4]
MGC803Gastric CancerVaries (IC50 determination)72[4]

Table 2: Antibody and Reagent Recommendations

Antibody/ReagentTarget/PurposeRecommended DilutionSupplier Example
Phospho-AKT (Ser473) AntibodyDetects phosphorylated AKT at Ser4731:1000Cell Signaling Technology (#9271)
Total AKT (pan) AntibodyDetects total AKT protein (loading control)1:1000Cell Signaling Technology (#4691)
Anti-rabbit IgG, HRP-linked AntibodySecondary antibody for chemiluminescent detection1:2000 - 1:5000Varies
β-actin AntibodyLoading control1:1000 - 1:5000Varies
Lysis BufferFor protein extractionN/ASee protocol
Protease and Phosphatase Inhibitor CocktailTo prevent protein degradation and dephosphorylation1XVaries
BSA (Bovine Serum Albumin)Blocking agent5% (w/v) in TBSTVaries

Experimental Protocols

This protocol describes the treatment of cancer cells with this compound and subsequent analysis of p-AKT levels by Western blot. The example provided uses malignant pleural mesothelioma cell lines, but can be adapted for other adherent cell types.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed ACC-MESO-4 or MSTO-211H cells in 6-well plates at a density of 1 x 10^5 cells/well.

  • Incubation: Culture the cells for 48 hours in appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in cell culture medium to final concentrations of 0 µM (vehicle control), 5 µM, and 10 µM.

  • Treatment Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for 24 hours.[3]

II. Protein Extraction (Cell Lysis)
  • Preparation: Place the 6-well plates on ice.

  • Washing: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% (w/v) BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the p-AKT antibody and re-probed with an antibody against total AKT or a housekeeping protein like β-actin.

Visualizations

AKT Signaling Pathway and this compound Inhibition

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT recruits PDK1 PDK1 PDK1->AKT phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK-3β, FOXO) AKT->Downstream phosphorylates This compound This compound This compound->AKT inhibits CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits the AKT signaling pathway.

Western Blot Workflow for p-AKT Detection

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-AKT Ser473) blocking->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Anti-Rabbit HRP) wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detection ECL Detection wash2->detection analysis Image Acquisition & Analysis detection->analysis

Caption: Workflow for p-AKT Western blot analysis.

References

Application Notes and Protocols: Utilizing Afuresertib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, potent, and selective small-molecule inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B).[1][2] this compound competitively binds to the ATP-binding site of all three AKT isoforms (AKT1, AKT2, and AKT3), preventing their kinase activity and inhibiting downstream signaling.[2][3][4][5] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism.[3] Its hyperactivation is a frequent event in many human cancers and is often associated with tumorigenesis and resistance to conventional chemotherapy and targeted agents.[6][1][7]

These notes provide a comprehensive overview of the rationale, supporting data, and experimental protocols for combining this compound with traditional chemotherapy agents to enhance anti-tumor efficacy.

Mechanism of Action and Rationale for Combination Therapy

This compound and the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[3] This activation leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell cycle progression and cell survival while inhibiting apoptosis (programmed cell death).[3] By inhibiting all three isoforms of AKT, this compound effectively blocks these downstream signals, leading to decreased tumor cell proliferation and the induction of apoptosis.[1][7]

PI3K_AKT_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt P downstream Downstream Effectors (e.g., GSK3β, FOXO) akt->downstream P This compound This compound This compound->akt survival Cell Survival & Proliferation downstream->survival apoptosis Apoptosis downstream->apoptosis

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Rationale for Combination Therapy

Dysregulation of the PI3K/AKT pathway is a known mechanism of resistance to chemotherapy.[6][1] By promoting cell survival, this pathway can counteract the cytotoxic effects of chemotherapeutic agents. Combining an AKT inhibitor like this compound with chemotherapy is hypothesized to:

  • Overcome Resistance: Restore sensitivity in tumors that have become resistant to platinum-based or other chemotherapies.[8][9]

  • Induce Synergy: Achieve a greater anti-tumor effect than either agent alone by simultaneously targeting distinct but complementary pathways (i.e., DNA damage by chemotherapy and cell survival by this compound).

  • Broaden Applicability: Augment the efficacy of current standard-of-care chemotherapies in various cancer types, including ovarian, breast, and other solid tumors.[10]

Preclinical Data Summary

This compound has demonstrated potent and selective inhibition of AKT kinases and anti-proliferative activity across a wide range of cancer cell lines.

In Vitro Efficacy

The inhibitory activity of this compound against the three AKT isoforms is detailed in the table below. The compound has shown particular efficacy in cell lines derived from hematologic malignancies.[10]

ParameterAKT1AKT2AKT3Reference
Ki (Inhibitory Constant) 0.08 nM2.0 nM2.6 nM[2][4]

In a broad panel of hematological cancer cell lines, 65% were found to be sensitive to this compound with a median effective concentration (EC50) of less than 1 µM. Sensitivity was notably high in cell lines for T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), and chronic lymphocytic leukemia (CLL).[11] In these sensitive lines, this compound treatment led to a dose-dependent induction of apoptosis, confirmed by increased caspase-3 and/or caspase-7 activity.[10][11]

Clinical Data Summary

This compound has been evaluated in multiple clinical trials in combination with standard-of-care chemotherapy agents, demonstrating manageable safety profiles and promising anti-tumor activity.

Combination with Paclitaxel and Carboplatin in Ovarian Cancer

A Phase IB study evaluated this compound with paclitaxel and carboplatin in patients with recurrent, platinum-resistant ovarian cancer (PROC).[8][9]

Trial IdentifierCombination AgentsPatient PopulationKey Findings
Phase IB (NCT01655225) This compound + Paclitaxel + CarboplatinRecurrent Platinum-Resistant Ovarian Cancer (PROC)MTD: 125 mg/day this compound.[8][9]ORR (RECIST 1.1): 32%.[8][9]Median PFS: 7.1 months.[8][9]Common AEs: Nausea, diarrhea, fatigue, rash, neutropenia.[8][9]
Combination with Nab-paclitaxel in Triple-Negative Breast Cancer (TNBC)

A Phase I/II study assessed this compound in a triplet combination with an anti-PD-L1 antibody (LAE005) and nab-paclitaxel for patients with advanced solid tumors, primarily drug-resistant TNBC.[12]

Trial IdentifierCombination AgentsPatient PopulationKey Findings
Phase I/II (NCT05390710) This compound + LAE005 + Nab-paclitaxelAdvanced/Metastatic TNBC (resistant to prior therapy)Dosing (Cohort 3): 125 mg this compound QD + 1200 mg LAE005 Q3W + 100 mg/m² Nab-paclitaxel D1, D8, Q3W.[12]ORR (TNBC): 35.7%.[12]DCR (TNBC): 64.3%.[12]Median PFS (TNBC): 5.4 months.[12]Common AEs: Rash, decreased white blood cell count, decreased neutrophil count.[12]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound and chemotherapy agents in preclinical models.

Protocol: In Vitro Synergy Assessment using a Dose-Response Matrix

This protocol outlines the measurement of synergistic, additive, or antagonistic effects of this compound combined with a chemotherapy agent on cancer cell viability.

In_Vitro_Workflow start_node Start s1 Seed cells in 384-well plates at optimal density. start_node->s1 1. step_node step_node data_node Data Analysis s6 Calculate synergy scores using a reference model (e.g., Bliss Independence or Loewe Additivity). data_node->s6 7. end_node End s2 Prepare serial dilutions of this compound and Chemotherapy Agent. s1->s2 2. s3 Add drugs to plate in a matrix format (e.g., 8x8 concentrations). Include single agent and vehicle controls. s2->s3 3. s4 Incubate for 72 hours under standard culture conditions. s3->s4 4. s5 Measure cell viability using CellTiter-Glo® Luminescent Assay. s4->s5 5. s5->data_node 6. s6->end_node

Caption: Workflow for in vitro drug combination synergy screening.

Methodology:

  • Cell Seeding: Dissociate cells to a single-cell suspension and seed into 384-well, white, clear-bottom plates at a pre-determined optimal density (typically 500-2000 cells/well).[13] Allow cells to adhere overnight.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of this compound and the selected chemotherapy agent in culture medium. A typical matrix might involve 8 concentrations of each drug.

  • Drug Addition: Using an automated liquid handler, add the drug dilutions to the cell plates to achieve a 1x final concentration. Ensure the matrix includes wells for each single agent, the combination, and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize viability data to vehicle-treated controls (100% viable) and a background control (0% viable).

    • Plot dose-response curves for each single agent to determine IC50 values.

    • Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on a reference model such as Bliss Independence or Loewe Additivity.[14] A score > 0 typically indicates synergy, ~0 indicates an additive effect, and < 0 indicates antagonism.

Protocol: Apoptosis Induction Assay

This protocol measures the induction of apoptosis via caspase activity following combination treatment.

Methodology:

  • Cell Treatment: Seed cells in 96-well plates and treat with this compound, the chemotherapy agent, the combination, and vehicle control for a specified time (e.g., 24, 48 hours). Use concentrations determined to be synergistic from the viability assay.

  • Caspase Activity Measurement: Use a luminescent Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the wells, mix, and incubate at room temperature as per the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize caspase activity to the vehicle control. A significant increase in luminescence in the combination-treated wells compared to single agents indicates synergistic induction of apoptosis.

Protocol: In Vivo Combination Efficacy Study (Xenograft Model)

This protocol provides a high-level framework for assessing the in vivo efficacy of this compound plus chemotherapy in a mouse tumor xenograft model.

In_Vivo_Workflow start_node Start s1 Implant human tumor cells subcutaneously into immunocompromised mice. start_node->s1 step_node step_node decision_node decision_node end_node Study Endpoint d1 Tumors reach ~100-200 mm³? s1->d1 d1->d1 No (Monitor) s2 Randomize mice into treatment cohorts (n=8-10/group): 1. Vehicle 2. This compound alone 3. Chemo agent alone 4. Combination d1->s2 Yes s3 Administer treatment as per schedule (e.g., this compound PO daily, Chemo IV weekly). s2->s3 s4 Measure tumor volume and body weight 2-3 times per week. s3->s4 d2 Endpoint met? (e.g., tumor >2000 mm³ or humane endpoint) s4->d2 d2->s3 No s5 Euthanize mice, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT). d2->s5 Yes s5->end_node

Caption: Workflow for an in vivo xenograft combination study.

Methodology:

  • Model Establishment: Subcutaneously implant a human cancer cell line of interest into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize animals into treatment groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)

    • Group 3: Chemotherapy Agent (dose and schedule based on literature)

    • Group 4: this compound + Chemotherapy Agent

  • Treatment and Monitoring: Administer treatments according to the defined schedule. Monitor tumor volume (using calipers) and body weight 2-3 times weekly as a measure of efficacy and toxicity, respectively.

  • Endpoint Analysis: The study endpoint is reached when tumors in the control group reach a pre-defined maximum size or when pre-specified humane endpoints are met.

  • Pharmacodynamics: At the end of the study, tumors can be excised at a set time point post-final dose to analyze target engagement (e.g., reduction in phosphorylated AKT) via Western blot or immunohistochemistry.

  • Statistical Analysis: Compare tumor growth inhibition (TGI) between groups. A statistically significant difference in TGI between the combination group and the single-agent groups indicates enhanced in vivo efficacy.

References

Application Notes and Protocols: Afuresertib and Immunotherapy Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as LAE002) is a potent, orally bioavailable pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3). The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers, often contributing to therapeutic resistance.[1][2] Preclinical evidence suggests that inhibition of the AKT pathway can restore sensitivity to various anti-cancer therapies.[3]

Immune checkpoint inhibitors, such as antibodies targeting Programmed Cell Death Protein 1 (PD-1) or its ligand (PD-L1), have revolutionized cancer treatment by unleashing the host's immune system against tumors. However, a significant number of patients do not respond to immunotherapy, often due to intrinsic or acquired resistance mechanisms within the tumor microenvironment. The activation of the PI3K/AKT pathway in tumor cells has been implicated in promoting an immunosuppressive microenvironment and resistance to immunotherapy.[4]

This document provides an overview of the rationale, available clinical data, and representative experimental protocols for investigating the combination of this compound with immunotherapy, aiming to overcome resistance and enhance anti-tumor efficacy.

Rationale for Combination Therapy

The combination of this compound with immunotherapy is predicated on the hypothesis that inhibiting the PI3K/AKT pathway in cancer cells can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.

Key Mechanisms:

  • Reversal of Immunosuppression: Activated AKT signaling in cancer cells can lead to the upregulation of immunosuppressive factors and the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. This compound may counteract these effects.

  • Enhancement of T-cell Function: The PI3K/AKT pathway is also involved in T-cell metabolism and function. While direct effects on T-cells need further elucidation, modulating this pathway in cancer cells may indirectly enhance the activity of tumor-infiltrating lymphocytes (TILs).

  • Overcoming Resistance to Immunotherapy: Upregulation of the PI3K/AKT pathway is a known mechanism of resistance to PD-1/PD-L1 blockade.[4] By inhibiting AKT, this compound may re-sensitize tumors to the effects of immune checkpoint inhibitors.

Clinical Studies Overview

Several clinical trials are investigating the combination of this compound with immunotherapy, primarily in patients with advanced solid tumors who have developed resistance to prior anti-PD-1/PD-L1 therapies.

Table 1: Summary of Key Clinical Trials
Clinical Trial IdentifierCombination TherapyCancer Type(s)PhaseKey Findings/Endpoints
NCT05383482 This compound + Sintilimab (anti-PD-1) + Chemotherapy (nab-paclitaxel or docetaxel)PD-1/PD-L1 resistant solid tumors (NSCLC, Gastric, Esophageal, Cervical, Endometrial)I/IITo assess the recommended Phase 2 dose (RP2D), safety, tolerability, and anti-tumor activity. Positive responses have been observed in advanced cervical and endometrial cancer patients.[3][5][6]
NCT05390710 This compound + LAE005 (anti-PD-L1) + nab-paclitaxelAdvanced solid tumors, primarily Triple-Negative Breast Cancer (TNBC)I/IITo assess safety, tolerability, and anti-tumor activity. The combination has shown promising preliminary anti-tumor efficacy in drug-resistant TNBC.[7]

Signaling Pathways

The combination of this compound and a PD-1/PD-L1 inhibitor targets two distinct but interconnected pathways that are crucial for tumor growth and immune evasion.

G cluster_tumor Tumor Cell cluster_tcell T-Cell PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Immunosuppression Immunosuppressive Environment AKT->Immunosuppression Proliferation Cell Proliferation & Survival mTOR->Proliferation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to This compound This compound This compound->AKT Inhibits TCR TCR TCell_Activation T-Cell Activation & Effector Function TCR->TCell_Activation TCell_Exhaustion T-Cell Exhaustion PD1->TCell_Exhaustion PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_Inhibitor->PDL1 Blocks Interaction

Figure 1: Simplified signaling pathway of this compound and PD-1/PD-L1 inhibitor combination therapy.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the combination of this compound and immunotherapy. These are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay

Objective: To determine the effect of this compound, an anti-PD-L1 antibody, and their combination on the viability of cancer cells in a co-culture system with immune cells.

Materials:

  • Cancer cell line of interest (e.g., MC38, B16-F10)

  • Activated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-PD-L1 antibody (or isotype control)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, add activated T-cells or PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

  • Treat the co-culture with serial dilutions of this compound, a fixed concentration of anti-PD-L1 antibody, or the combination of both. Include appropriate vehicle and isotype controls.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.

G start Start seed_cancer Seed Cancer Cells in 96-well Plate start->seed_cancer add_immune Add Activated T-cells/PBMCs seed_cancer->add_immune add_treatment Add this compound, anti-PD-L1, or Combo add_immune->add_treatment incubate Incubate for 48-72 hours add_treatment->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (IC50, Synergy) measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro cell viability assay.
Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of this compound and immunotherapy combination on the PI3K/AKT pathway and PD-L1 expression in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Interferon-gamma (IFN-γ) to induce PD-L1 expression

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-PD-L1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

  • Imaging system

Protocol:

  • Seed cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound for a specified duration (e.g., 24 hours). In some wells, co-treat with IFN-γ for the last 16-24 hours to induce PD-L1.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38)

  • This compound formulated for oral gavage

  • Anti-mouse PD-1 antibody (or isotype control)

  • Calipers

  • Sterile PBS

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Administer this compound via oral gavage daily or as per the determined schedule.

  • Administer the anti-PD-1 antibody via intraperitoneal injection (e.g., twice a week).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare the treatment groups.

G start Start implant_cells Implant Tumor Cells in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound and/or anti-PD-1 randomize->treat measure_tumors Measure Tumor Volume and Body Weight treat->measure_tumors measure_tumors->treat Repeat Treatment Cycle analyze_tumors Euthanize and Analyze Tumors at Endpoint measure_tumors->analyze_tumors Endpoint Reached end End analyze_tumors->end

Figure 3: Workflow for the in vivo tumor model study.

Disclaimer

The experimental protocols provided herein are for informational purposes only and should be considered as representative examples. Researchers should develop and validate their own specific protocols based on their experimental systems and objectives. The information on clinical trials is based on publicly available data and is subject to change.

References

Application Notes and Protocols: Afuresertib in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is an orally bioavailable, potent pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, including ovarian cancer, and its activation is associated with tumor progression, cell survival, and resistance to chemotherapy.[2] In platinum-resistant ovarian cancer (PROC), where therapeutic options are limited, targeting the AKT pathway has emerged as a promising strategy to overcome resistance to platinum-based therapies. Preclinical studies have demonstrated that AKT inhibition can restore sensitivity to platinum agents in resistant ovarian cancer cell lines.[3] This document provides a comprehensive overview of the application of this compound in studies of PROC, including summaries of clinical trial data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound is an ATP-competitive inhibitor of AKT. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and activation of AKT. This leads to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. The inhibition of AKT is thought to resensitize platinum-resistant ovarian cancer cells to the cytotoxic effects of platinum-based chemotherapy.[2][3]

Signaling Pathway of this compound in Inhibiting the PI3K/AKT Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors This compound This compound This compound->AKT inhibits Cell Proliferation, Survival, Platinum Resistance Cell Proliferation, Survival, Platinum Resistance Downstream Effectors->Cell Proliferation, Survival, Platinum Resistance

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Clinical Studies of this compound in Platinum-Resistant Ovarian Cancer

This compound has been evaluated in clinical trials in combination with chemotherapy for the treatment of PROC. Below is a summary of key quantitative data from these studies.

Phase IB/II Study of this compound with Carboplatin and Paclitaxel

A phase IB/II study investigated the safety and efficacy of this compound in combination with carboplatin and paclitaxel in patients with recurrent platinum-resistant or refractory ovarian cancer.[3]

Table 1: Efficacy and Safety Data from the Phase IB/II Study of this compound with Carboplatin and Paclitaxel [3]

ParameterValue
Maximum Tolerated Dose (MTD) of this compound 125 mg/day
Overall Response Rate (ORR) by RECIST 1.1 32% (95% CI, 15.9–52.4)
ORR by GCIG CA125 criteria 52% (95% CI, 31.3–72.2)
Median Progression-Free Survival (PFS) 7.1 months (95% CI, 6.3–9.0)
Common (≥50%) Drug-Related Adverse Events Diarrhea, fatigue, nausea, alopecia
Phase II Study of this compound with Paclitaxel (PROFECTA-II / GOG-3044)

The PROFECTA-II/GOG-3044 trial was a phase II study that evaluated the efficacy of this compound in combination with paclitaxel versus paclitaxel alone in patients with PROC.[4][5][6] While the study did not meet its primary endpoint of significantly improving progression-free survival in the overall population, a subgroup of patients with higher phospho-AKT (pAKT) expression appeared to benefit from the combination therapy.[6]

Table 2: Progression-Free Survival in the PROFECTA-II Study [6]

Patient GroupTreatment ArmMedian Progression-Free Survival (PFS)
Overall Population This compound + PaclitaxelNot statistically significant vs. paclitaxel alone
pAKT Expression > 1 This compound + Paclitaxel5.4 months
pAKT Expression > 1 Paclitaxel alone2.9 months

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in platinum-resistant ovarian cancer.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone or in combination with platinum agents on ovarian cancer cell lines.

Workflow for In Vitro Cell Viability Assay

A Seed ovarian cancer cells in 96-well plates B Treat cells with this compound +/- platinum agent A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed platinum-resistant ovarian cancer cell lines (e.g., SKOV3, OVCAR-3) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and/or a platinum agent (e.g., cisplatin, carboplatin) in growth medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Phospho-AKT and Total AKT

This protocol is for assessing the inhibition of AKT phosphorylation by this compound in ovarian cancer cells.

Protocol:

  • Cell Lysis: Plate ovarian cancer cells and treat with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[8]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C with gentle shaking. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the establishment of an ovarian cancer PDX model to evaluate the in vivo efficacy of this compound.

Workflow for In Vivo Patient-Derived Xenograft Study

A Collect tumor cells from patient ascites/pleural fluid B Implant tumor cells intraperitoneally into nude mice A->B C Monitor tumor growth (e.g., bioluminescent imaging) B->C D Randomize mice into treatment groups C->D E Treat with this compound +/- chemotherapy D->E F Monitor tumor response and survival E->F

Caption: Workflow of a patient-derived xenograft study.

Protocol:

  • Tumor Cell Implantation: Obtain fresh tumor tissue or ascites from patients with platinum-resistant ovarian cancer under institutional review board (IRB) approval. Process the tissue to obtain a single-cell suspension. Implant 1-5 x 10^6 tumor cells intraperitoneally into female immunodeficient mice (e.g., nude or NSG mice).[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring abdominal circumference, body weight, and, if applicable, through bioluminescent or fluorescent imaging if the tumor cells are engineered to express reporter genes.[2]

  • Randomization and Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, platinum agent alone, and the combination of this compound and the platinum agent. Administer this compound orally and the platinum agent via intraperitoneal injection according to a predetermined schedule.

  • Efficacy Evaluation: Monitor tumor burden and overall survival of the mice. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).

Immunohistochemistry (IHC) for Phospho-AKT

This protocol is for the detection of phosphorylated AKT in formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissue sections.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize 5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to deionized water.[12]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[13]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.[13][14]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB).[14]

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Score the slides based on the intensity and percentage of positively stained tumor cells.

Next-Generation Sequencing (NGS) for PI3K/AKT/PTEN Pathway Alterations

This protocol outlines the general steps for identifying mutations in key genes of the PI3K/AKT pathway from FFPE tumor samples.

Protocol:

  • DNA Extraction: Extract genomic DNA from FFPE ovarian cancer tissue sections using a commercially available kit optimized for FFPE samples.

  • DNA Quantification and Quality Control: Quantify the extracted DNA and assess its quality, as FFPE-derived DNA can be fragmented.

  • Library Preparation: Prepare a sequencing library from the extracted DNA. This may involve DNA repair, end-repair, A-tailing, and ligation of sequencing adapters.[15]

  • Target Enrichment: Enrich for the target genes (e.g., PIK3CA, AKT1, PTEN) using a hybridization-based capture method with a custom panel of probes.[15]

  • Sequencing: Sequence the enriched libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions in the target genes. Annotate the identified variants to determine their potential clinical significance.

Conclusion

This compound, as a targeted inhibitor of the AKT pathway, has shown promise in preclinical and early clinical studies for the treatment of platinum-resistant ovarian cancer, particularly in combination with chemotherapy. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy. Further studies are warranted to validate the use of pAKT as a predictive biomarker and to optimize combination strategies.

References

Application Notes and Protocols for Investigating Drug Resistance in Multiple Myeloma Using Afuresertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge due to intrinsic and acquired drug resistance. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently activated in MM, promoting cell survival, proliferation, and contributing to resistance to conventional therapies. Afuresertib (GSK2110183) is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated clinical activity in hematologic malignancies, including multiple myeloma.[1][2][3] By targeting the central node of the AKT pathway, this compound presents a promising strategy to overcome drug resistance.

These application notes provide a comprehensive overview of the use of this compound to investigate and potentially circumvent drug resistance in multiple myeloma. This document includes key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Preclinical Activity of this compound

This compound demonstrates potent inhibition of AKT isoforms and downstream signaling pathways.

ParameterValueCell Line/SystemReference
Ki (AKT1) 0.08 nMEnzyme Assay[4]
Ki (AKT2) 2 nMEnzyme Assay[4]
Ki (AKT3) 2.6 nMEnzyme Assay[4]
EC50 (Hematological Malignancies) <1 µM (in 65% of cell lines)Cell Viability Assay[5]
This compound Activity in Drug-Resistant Multiple Myeloma Cell Lines
Cell LineResistance ProfileThis compound Concentration (in combination)Observed EffectReference
RPMI-8226/ADR Doxorubicin-resistant4 µM (with ACY-1215)Synergistic cytotoxicity[6]
OPM-2/BTZ Bortezomib-resistant4 µM (with ACY-1215)Synergistic cytotoxicity[6]
KMS-11/BTZ Bortezomib-resistant4 µM (with ACY-1215)Synergistic cytotoxicity[6]
MM1.S/Dex Dexamethasone-resistant4 µM (with ACY-1215)Synergistic cytotoxicity[6]

For context, the resistance profiles of some of these cell lines have been characterized:

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Reference
MM1.S Bortezomib15.2 nM44.5 nM[7]
MM1.S Carfilzomib8.3 nM23.0 nM[7]
RPMI-8226 Bortezomib7.3 ± 2.4 nM231.9 ± 73 nM (BTZ/100)[8]
Clinical Activity of Single-Agent this compound in Relapsed/Refractory Multiple Myeloma

A phase I clinical trial (NCT00881946) evaluated the safety and efficacy of single-agent this compound in patients with advanced hematologic malignancies, including a cohort of heavily pretreated multiple myeloma patients.[1][3]

ParameterValuePatient PopulationReference
Maximum Tolerated Dose (MTD) 125 mg/dayAdvanced Hematologic Malignancies[2]
Overall Response Rate (ORR) 8.8%Multiple Myeloma[2]
Clinical Benefit Rate (CBR) 17.6%Multiple Myeloma[2]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway and this compound's Mechanism of Action

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Thr308 Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Ser473 This compound This compound This compound->AKT inhibits Survival Cell Survival, Proliferation, Drug Resistance Downstream->Survival

Caption: this compound inhibits AKT phosphorylation, blocking downstream signaling.

Experimental Workflow for Investigating this compound in Drug-Resistant MM Cells

Experimental_Workflow Start Start: Drug-Sensitive & Drug-Resistant MM Cell Lines Treatment Treat with increasing concentrations of this compound Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (p-AKT, p-GSK3β, etc.) Treatment->Western Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis IC50 Determine IC50 values Viability->IC50 Conclusion Conclusion: Evaluate this compound's potential to overcome resistance IC50->Conclusion Pathway Assess AKT Pathway Inhibition Western->Pathway Pathway->Conclusion Induction Quantify Apoptosis Induction Apoptosis->Induction Induction->Conclusion

Caption: Workflow for assessing this compound's efficacy in resistant MM cells.

Logical Relationship: Overcoming Drug Resistance with AKT Inhibition

Logical_Relationship Resistance Drug Resistance in MM (e.g., to Bortezomib, Dexamethasone) AKT_Activation Constitutive AKT Pathway Activation Resistance->AKT_Activation is associated with Afuresertib_Action This compound (AKT Inhibition) AKT_Activation->Afuresertib_Action is targeted by Downstream_Inhibition Inhibition of Pro-Survival Signaling Afuresertib_Action->Downstream_Inhibition leads to Apoptosis_Induction Induction of Apoptosis Downstream_Inhibition->Apoptosis_Induction results in Overcoming_Resistance Overcoming Drug Resistance Apoptosis_Induction->Overcoming_Resistance contributes to

Caption: this compound targets AKT to overcome drug resistance in MM.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent or suspension multiple myeloma cell lines.

Materials:

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Multiple myeloma cell lines (drug-sensitive and drug-resistant)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For suspension cells, seed at a density of 2-5 x 10^4 cells/well in 100 µL of culture medium.

    • For adherent cells, seed at a density that will result in 70-80% confluency at the end of the assay.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 to 10 µM.

    • Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of AKT and its downstream targets.

Materials:

  • This compound

  • Multiple myeloma cell lines

  • Culture medium and plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Follow manufacturer's recommendations for antibody dilutions).

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

    • Compare the levels of phosphorylated proteins in treated versus control cells. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[9]

References

Application Notes and Protocols for the Preclinical Pharmacokinetics of Oral Afuresertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[1][2][3] Its frequent dysregulation in various malignancies has made it a prime target for cancer therapy.[3][4] this compound inhibits the activity of AKT, leading to the suppression of downstream signaling, which can result in the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

These application notes provide a summary of the available preclinical data on the oral administration of this compound, with a focus on its in vivo efficacy in xenograft models. While detailed quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and bioavailability) in preclinical species are not extensively available in the public domain, the provided data on tumor growth inhibition serves as a key indicator of the compound's biological activity following oral administration. The protocols outlined below are representative of methodologies used to evaluate the in vivo efficacy of oral this compound in a preclinical setting.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by targeting the central node of the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits AKT to the cell membrane. AKT is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of AKT, thereby preventing the phosphorylation of its downstream targets.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT Downstream Downstream Effectors (e.g., GSK-3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates PDK1->AKT activates This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the reported in vivo efficacy of orally administered this compound in mouse xenograft models. This data demonstrates a dose-dependent inhibition of tumor growth.

Table 1: In Vivo Efficacy of Oral this compound in a BT474 Breast Cancer Xenograft Model

Dose (mg/kg, daily)Tumor Growth Inhibition (%)
108
3037
10061

Data sourced from MedchemExpress.[5]

Table 2: In Vivo Efficacy of Oral this compound in a SKOV3 Ovarian Cancer Xenograft Model

Dose (mg/kg, daily)Tumor Growth Inhibition (%)
1023
3037
10097

Data sourced from MedchemExpress.[5]

Experimental Protocols

The following protocols are representative of those used to assess the in vivo efficacy of oral this compound in preclinical xenograft models.

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a human tumor xenograft in mice and the subsequent evaluation of orally administered this compound.

experimental_workflow CellCulture 1. Cell Culture (e.g., BT474, SKOV3) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis 8. Data Analysis (TGI Calculation) Endpoint->Analysis

Figure 2: Experimental workflow for an in vivo xenograft efficacy study.

1. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor cells.[6]

  • Animals should be acclimated for at least one week prior to the start of the experiment.

2. Cell Culture and Implantation:

  • Human tumor cell lines (e.g., BT474 or SKOV3) are cultured under standard conditions.

  • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) is injected subcutaneously into the flank of each mouse.[6][7]

3. Tumor Growth and Randomization:

  • Tumor growth is monitored regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. Drug Formulation and Administration:

  • This compound is formulated for oral administration in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80).

  • The drug is administered once daily by oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).[5]

  • The control group receives the vehicle only.

5. Monitoring and Endpoints:

  • Tumor volume and body weight are measured daily or every other day.

  • The study is typically continued for a set period (e.g., 21 days) or until tumors in the control group reach a specified maximum size.[5]

  • At the end of the study, animals are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamics).

6. Data Analysis:

  • Tumor Growth Inhibition (TGI) is calculated as a percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Sample Collection

To correlate drug exposure with target engagement, a satellite group of animals can be included for PK/PD analysis.

1. Sample Collection Schedule:

  • Blood samples are collected at various time points after the final dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.

  • Tumor tissue can be collected at corresponding time points to assess the levels of phosphorylated AKT and other downstream markers.

2. Blood Sample Processing:

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Tissue Sample Processing:

  • Excised tumors are flash-frozen in liquid nitrogen or preserved in a suitable lysis buffer for protein analysis.

4. Bioanalysis:

  • Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

  • Tumor lysates are analyzed by Western blotting or ELISA to measure the levels of total and phosphorylated AKT, as well as downstream targets like GSK-3β and PRAS40.

Conclusion

This compound has demonstrated dose-dependent antitumor activity in preclinical xenograft models following oral administration.[1][5] The protocols provided herein offer a framework for researchers to further evaluate the in vivo efficacy and pharmacodynamics of this pan-AKT inhibitor. While specific preclinical pharmacokinetic parameters remain largely unpublished, the correlation of in vivo efficacy with dose level provides strong evidence of its oral bioavailability and biological activity. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various preclinical species.

References

Troubleshooting & Optimization

Afuresertib Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of afuresertib, an orally bioavailable inhibitor of the serine/threonine protein kinase Akt.[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution involving this compound.

Dose-Limiting Toxicities (DLTs) Summary

The following table summarizes the key dose-limiting toxicities reported in clinical trials of this compound, both as a monotherapy and in combination with other agents. This data is crucial for designing safe and effective experimental protocols.

Clinical Trial IdentifierTreatment RegimenDose Level of this compoundDose-Limiting Toxicity (DLT)Maximum Tolerated Dose (MTD) of this compoundReference
NCT00881946This compound Monotherapy150 mg/dayGrade 3 Liver Function Abnormalities125 mg/day[1][3][4]
NCT01791247 (Part I)This compound + Paclitaxel + Carboplatin125 mg/dayGrade 3 Rash125 mg/day[5]
NCT01791247 (Part I)This compound + Paclitaxel + Carboplatin150 mg/dayGrade 3 Rash (2 instances)125 mg/day[5]

Experimental Protocols and Methodologies

While detailed, sponsor-specific protocols for each clinical trial are not publicly available, the general methodologies employed in these studies provide a framework for researchers.

Dose Escalation and MTD Determination

A common study design for Phase 1 oncology trials involving agents like this compound is the "3+3" dose escalation design.[1]

Experimental Workflow for 3+3 Dose Escalation:

G start Start with initial safe dose cohort (3 patients) no_dlt 0 of 3 patients experience DLT start->no_dlt one_dlt 1 of 3 patients experiences DLT start->one_dlt two_or_more_dlt ≥2 of 3 patients experience DLT start->two_or_more_dlt escalate Escalate to next dose level (3 new patients) no_dlt->escalate Proceed expand Expand cohort to 6 patients at the same dose level one_dlt->expand Expand mtd_exceeded MTD exceeded. Dose level below is the MTD. two_or_more_dlt->mtd_exceeded escalate->start Recycle no_more_dlt ≤1 of 6 patients experiences DLT expand->no_more_dlt two_or_more_dlt_expanded ≥2 of 6 patients experience DLT expand->two_or_more_dlt_expanded no_more_dlt->escalate Proceed two_or_more_dlt_expanded->mtd_exceeded mtd_established MTD established. Proceed to expansion cohort. mtd_exceeded->mtd_established

Caption: A simplified workflow of a typical 3+3 dose escalation study design.

Assessment of Dose-Limiting Toxicities

DLTs are typically assessed during the first cycle of treatment (often 28 days). Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[6][7][8]

Key Methodologies:

  • Patient Monitoring: Regular clinical assessments, including physical examinations, performance status, and laboratory tests (hematology, clinical chemistry) are conducted.

  • Adverse Event Reporting: All adverse events are recorded, and their relationship to the study drug is assessed by the investigator.

  • DLT Definition: The study protocol pre-defines what constitutes a DLT. Generally, this includes Grade 3 or 4 non-hematologic toxicities and specific Grade 4 hematologic toxicities.

This compound's Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound is a potent inhibitor of AKT, a key node in the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a common feature in many cancers.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: this compound inhibits AKT, a central component of the PI3K/AKT signaling pathway.

FAQs and Troubleshooting Guides

Q1: A researcher observes a Grade 2 maculopapular rash in a subject during the first cycle of an experiment with this compound at 125 mg/day. How should this be managed and does it constitute a DLT?

A1:

  • Initial Management: According to the CTCAE v4.0, a Grade 2 maculopapular rash is characterized by macules/papules covering 10-30% of the body surface area with or without symptoms, and it may limit instrumental activities of daily living.[9] Management may include topical corticosteroids and oral antihistamines. Close monitoring of the rash's progression is essential.

  • DLT Consideration: In the NCT01791247 trial, Grade 3 rash was considered a DLT.[5] A Grade 2 rash would typically not be classified as a DLT based on available data. However, if the rash progresses to Grade 3 (covering >30% body surface area with moderate or severe symptoms, limiting self-care), it would then be considered a DLT.[9]

  • Experimental Action: The subject should be closely monitored. If the rash worsens to Grade 3 despite supportive care, this compound administration should be interrupted, and the event reported as a DLT according to the protocol.

Q2: A subject in a study using this compound at 150 mg/day develops elevated liver function tests (LFTs): ALT is 6x the upper limit of normal (ULN) and AST is 4x ULN. What is the appropriate course of action?

A2:

  • Toxicity Grading: According to CTCAE v4.0, an ALT of >5.0-20.0 x ULN is classified as a Grade 3 adverse event.[10]

  • DLT Confirmation: In the NCT00881946 trial, Grade 3 liver function abnormalities were identified as a DLT at the 150 mg/day dose.[1][3] Therefore, this event would be considered a DLT.

  • Recommended Actions:

    • Interrupt this compound: Immediately suspend the administration of this compound.

    • Monitor LFTs: Continue to monitor the subject's liver function tests frequently (e.g., every 2-3 days) until they return to Grade 1 or baseline.

    • Investigate Other Causes: Rule out other potential causes of hepatotoxicity.

    • Dose Modification: If this compound is to be resumed after resolution of the toxicity, a dose reduction to the next lower dose level (e.g., 125 mg/day) should be considered, as this was established as the MTD in the aforementioned trial.[1][3]

Q3: What are the most common non-DLT adverse events associated with this compound that researchers should be prepared to manage?

A3:

The most frequently reported drug-related adverse events that did not typically meet the criteria for DLTs include:

  • Nausea[1][3]

  • Diarrhea[1][3]

  • Dyspepsia[1][3]

  • Fatigue[5]

  • Vomiting[5]

Troubleshooting these common adverse events:

  • Nausea and Vomiting: Prophylactic antiemetics can be considered. Subjects should be advised to take this compound with food to potentially mitigate gastrointestinal upset.

  • Diarrhea: Standard anti-diarrheal medications can be administered. It is important to ensure adequate hydration.

  • Fatigue: Subjects should be monitored for the severity of fatigue. In some cases, a dose interruption or reduction may be necessary if it becomes debilitating.

Q4: Can this compound be used in combination with other chemotherapeutic agents, and how does this affect the DLT profile?

A4:

Yes, this compound has been studied in combination with other agents, such as paclitaxel and carboplatin.[5] The DLT profile can be influenced by the combination therapy. In the NCT01791247 study, the DLT observed was Grade 3 rash, which led to the determination of the MTD of this compound at 125 mg/day in this combination.[5] This is the same MTD as was determined for this compound monotherapy, although the specific DLT was different (rash vs. liver abnormalities).[1][3][5] This highlights the importance of carefully evaluating the safety profile of this compound in each new combination, as the nature of the DLTs may change.

Q5: What is the general experimental procedure if a DLT is observed in a 3+3 dose escalation study?

A5:

The following logical diagram illustrates the decision-making process upon observing a DLT in a 3+3 study design.

G start DLT Observed in a Patient assess_cohort Assess DLTs in the Initial 3-Patient Cohort start->assess_cohort one_of_three 1 of 3 Patients with DLT assess_cohort->one_of_three two_or_more_of_three ≥2 of 3 Patients with DLT assess_cohort->two_or_more_of_three expand_cohort Expand Cohort to 6 Patients at Same Dose Level one_of_three->expand_cohort mtd_exceeded MTD Exceeded (Dose Level is Not Tolerated) two_or_more_of_three->mtd_exceeded assess_expanded_cohort Assess DLTs in the Expanded 6-Patient Cohort expand_cohort->assess_expanded_cohort one_or_less_of_six ≤1 of 6 Patients with DLT assess_expanded_cohort->one_or_less_of_six two_or_more_of_six ≥2 of 6 Patients with DLT assess_expanded_cohort->two_or_more_of_six escalate Escalate to the Next Higher Dose Level one_or_less_of_six->escalate two_or_more_of_six->mtd_exceeded define_mtd Define MTD as the Previous Dose Level mtd_exceeded->define_mtd

Caption: Decision-making process following the observation of a DLT in a 3+3 clinical trial design.

References

Common adverse events associated with Afuresertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Afuresertib in experimental settings.

Common Adverse Events Associated with this compound Treatment

The following table summarizes common adverse events observed in clinical trials of this compound. It is important to note that these events occurred in human subjects and may not directly translate to preclinical models. However, they can provide valuable insight into the on-target and potential off-target effects of the compound.

Adverse Event CategoryAdverse EventIncidence Rate (%)Grade 3 or Higher Incidence (%)Clinical Study Reference
Gastrointestinal Nausea23.3 - 35.6-[1][2]
Diarrhea20.5 - 45Yes (one patient with Grade 3)[1][3]
Dyspepsia19.2 - 24.7-[1][2]
Gastrointestinal Reflux Disease15.1-[1]
Vomiting≥50 (in combination therapy)-[4]
Constitutional Fatigue16.42.7[1]
Asthenia-1.4[1]
Metabolic Anorexia13.7-[1]
Hyperglycemia50-[3]
Hypercholesterolemia35-[3]
Dermatological Rash354.1 (Grade 3)[1][3]
Hematological Neutropenia≥50 (in combination therapy)6.8 (Grade 3)[1][4]
Anemia30-[3]
Thrombocytopenia-1.4 (Grade 3)[1]
Hepatic Abnormal LFTs / ALT/AST increase402.7 (Grade 3)[1][3]
Musculoskeletal Creatine phosphokinase increase-Yes (one patient with Grade 3)[3]
Other Odynophagia-2.7 (Grade 3)[1]
Alopecia≥50 (in combination therapy)-[4]

This compound Signaling Pathway

This compound is a potent, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[5] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a common feature in many cancers.[6] By inhibiting Akt, this compound can block downstream signaling, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[5]

Afuresertib_Signaling_Pathway This compound Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Inhibition Inhibition AKT->Inhibition This compound This compound This compound->AKT inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Caption: this compound inhibits AKT, blocking downstream signaling for cell growth and promoting apoptosis.

Troubleshooting Guides & FAQs

This section provides practical guidance for researchers using this compound in preclinical experiments.

In Vitro Experiments

FAQ 1: What is the recommended solvent and storage condition for this compound?

  • Answer: this compound is soluble in DMSO and Ethanol. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

FAQ 2: What is a typical effective concentration range for this compound in cell culture?

  • Answer: The effective concentration of this compound can vary significantly depending on the cell line. In many hematological cell lines, an EC50 of less than 1 µM has been observed. For solid tumor cell lines, the sensitivity can be lower. It is recommended to perform a dose-response curve (e.g., 0.01 to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide: Inconsistent Results in Western Blotting for p-AKT

Problem Potential Cause Troubleshooting Steps
No change or increase in p-AKT levels after this compound treatment 1. Compound Inactivity: Improper storage or handling may have degraded the compound. 2. Suboptimal Treatment Time/Concentration: The incubation time may be too short, or the concentration too low to see an effect. 3. Rapid Pathway Reactivation: Feedback loops may lead to reactivation of the pathway.1. Use a fresh aliquot of this compound. Confirm the activity of the compound in a sensitive positive control cell line. 2. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment. 3. Harvest cell lysates at earlier time points after treatment.
High Background on the Blot 1. Antibody Concentration: Primary or secondary antibody concentration may be too high. 2. Insufficient Blocking: The blocking step may not be adequate. 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies.1. Titrate the primary and secondary antibody concentrations. 2. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST). 3. Increase the number and duration of washes with TBST.
Weak or No Signal for Total AKT or p-AKT 1. Low Protein Expression: The cell line may have low endogenous levels of AKT. 2. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. 3. Inactive Antibody: The primary or secondary antibody may have lost activity.1. Use a positive control cell lysate known to express high levels of AKT. Increase the amount of protein loaded onto the gel. 2. Verify transfer efficiency with Ponceau S staining of the membrane. Optimize transfer conditions (time, voltage). 3. Use a fresh aliquot of the antibody. Check the expiration date.
In Vivo Experiments

FAQ 3: What is a typical dosing regimen for this compound in mouse xenograft models?

  • Answer: Oral administration of this compound in mice has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner. Doses ranging from 10 to 100 mg/kg daily have been used in studies. It is crucial to perform a tolerability study in your specific animal model to determine the maximum tolerated dose (MTD) before initiating efficacy studies.

Troubleshooting Guide: Managing In Vivo Adverse Events

In_Vivo_Troubleshooting Troubleshooting Common In Vivo Issues with this compound Observation Adverse Observation in Animal Model WeightLoss Significant Weight Loss (>15%) Observation->WeightLoss Lethargy Lethargy / Ruffled Fur Observation->Lethargy SkinRash Skin Rash / Dermatitis Observation->SkinRash Diarrhea Diarrhea Observation->Diarrhea Action1 Reduce this compound Dose WeightLoss->Action1 Action2 Switch to Intermittent Dosing (e.g., 5 days on, 2 days off) WeightLoss->Action2 Action3 Provide Supportive Care: - Supplemental hydration - Diet modification (e.g., hydrogel) WeightLoss->Action3 Lethargy->Action1 Lethargy->Action2 Action6 Consult with veterinarian Lethargy->Action6 SkinRash->Action1 Action4 Monitor Skin Condition Daily SkinRash->Action4 Action5 Topical emollient for mild rash SkinRash->Action5 Diarrhea->Action1 Diarrhea->Action3 Diarrhea->Action6

Caption: A workflow for addressing common adverse events observed in animal models treated with this compound.

Troubleshooting Guide: Unexpected In Vivo Toxicity

Problem Potential Cause Troubleshooting Steps
Unexpected Animal Deaths 1. Dose Too High: The administered dose exceeds the MTD for the specific animal strain or model. 2. Vehicle Toxicity: The formulation vehicle may be causing toxicity. 3. Off-Target Effects: this compound may have unforeseen off-target effects in the specific animal model.1. Perform a dose-range finding study to establish the MTD. Start with lower doses and escalate gradually. 2. Administer the vehicle alone to a control group to assess its toxicity. Consider alternative, well-tolerated vehicle formulations. 3. Conduct a thorough literature search for known off-target effects of AKT inhibitors. Monitor animals closely for any unexpected clinical signs. Consider collecting tissues for histopathological analysis.
Lack of Tumor Growth Inhibition 1. Insufficient Dose or Bioavailability: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. 2. Resistant Tumor Model: The chosen xenograft model may be inherently resistant to AKT inhibition. 3. Compound Instability in Formulation: The compound may not be stable in the dosing vehicle over time.1. Increase the dose of this compound, up to the MTD. If possible, perform pharmacokinetic analysis to determine drug levels in plasma and tumor tissue. 2. Confirm that the tumor model has an activated PI3K/AKT pathway (e.g., via Western blot or sequencing). Consider using a different tumor model known to be sensitive to AKT inhibitors. 3. Prepare fresh dosing formulations regularly. Assess the stability of this compound in the vehicle under the storage and administration conditions.

Experimental Protocols

Western Blotting for Phosphorylated and Total AKT

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AKT (e.g., Ser473 or Thr308) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.

  • Stripping and Re-probing for Total AKT:

    • After imaging for p-AKT, the membrane can be stripped of antibodies using a mild stripping buffer.

    • Wash the membrane thoroughly.

    • Re-block the membrane and probe for total AKT as described above to normalize the p-AKT signal.

References

Troubleshooting Afuresertib combination therapy experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Afuresertib in combination therapy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all three isoforms: AKT1, AKT2, and AKT3.[1][2][3] It functions by binding to the ATP-binding site of the AKT kinase, which inhibits its activity and blocks downstream signaling in the PI3K/AKT/mTOR pathway.[4][5] This inhibition leads to decreased cell proliferation and survival, and the induction of apoptosis (programmed cell death).[4][5] The PI3K/AKT pathway is frequently hyperactivated in many cancers, contributing to tumor growth and resistance to therapies.[4][5][6]

Q2: What are the most common therapeutic agents combined with this compound?

This compound has been investigated in clinical trials in combination with various agents, including:

  • Chemotherapy: Paclitaxel, Carboplatin, and Nab-paclitaxel have been studied in ovarian, breast, and gastric cancers.[7][8][9]

  • Immunotherapy: Combinations with PD-L1 inhibitors (like LAE005) or PD-1 inhibitors (like Sintilimab) are being explored for solid tumors, including those resistant to prior immunotherapy.[10][11][12]

  • Hormonal Therapy: Fulvestrant has been combined with this compound for patients with HR+/HER2- breast cancer.[13][14]

  • Other Targeted Therapies: A CYP17A1/CYP11B2 dual inhibitor (LAE001) has been studied in combination with this compound for metastatic castration-resistant prostate cancer (mCRPC).[15][16]

Q3: What are the known dose-limiting toxicities and common side effects?

In clinical studies, the most common treatment-related adverse events include nausea, diarrhea, dyspepsia, fatigue, and rash.[6][8] In a Phase I study combining this compound with carboplatin and paclitaxel, Grade 3 rash was identified as a dose-limiting toxicity.[8][17] Liver function abnormalities and neutropenia have also been reported.[6][8] The maximum tolerated dose (MTD) for single-agent this compound and in combination with certain chemotherapies has been established at 125 mg per day.[6][8]

Q4: What is the kinase inhibitory profile of this compound?

This compound is a potent inhibitor of all three AKT isoforms, with the highest selectivity for AKT1.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: this compound Kinase Inhibitory Constants (Ki)

Target Ki (nM)
Akt1 0.08
Akt2 2
Akt3 2.6

Data sourced from MedchemExpress.[1]

Table 2: Clinical Efficacy of this compound with Paclitaxel in Platinum-Resistant Ovarian Cancer (PROFECTA-II/GOG-3044 Trial)

Endpoint This compound + Paclitaxel Paclitaxel Alone Hazard Ratio (95% CI)
Median PFS (ITT) 4.3 months 4.1 months 0.7 (0.5-1.1)
Median OS (ITT) 11.2 months 13.1 months 1.2 (0.77-1.81)
ORR (ITT) 25% 18% N/A
Median PFS (pAKT > 1) 5.4 months 2.9 months 0.4 (0.12-1.00)

Data from the randomized phase 2 trial presented at the 2025 SGO Annual Meeting.[18]

Table 3: Clinical Efficacy of this compound with Carboplatin and Paclitaxel in Platinum-Resistant Ovarian Cancer (Phase IB Study)

Endpoint Value 95% Confidence Interval
Overall Response Rate (ORR) by RECIST 1.1 32% 15.9-52.4%
Median Progression-Free Survival (PFS) 7.1 months 6.3-9.0 months

Data from a Phase IB dose-escalation and expansion study.[8]

Troubleshooting Experimental Issues

Q: My cell line is not responding to this compound treatment. What are the possible reasons?

A: Lack of response can stem from several factors:

  • Low AKT Pathway Dependence: The cell line may not rely on the PI3K/AKT pathway for survival. Confirm pathway activation by checking the basal phosphorylation levels of AKT and downstream targets (e.g., GSK3β, S6K) via Western blot.

  • Drug Inactivity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and that the solvent (e.g., DMSO) is not affecting cell viability at the concentrations used.

  • Suboptimal Assay Conditions: The duration of treatment may be too short. An effective concentration for this compound in 3-day proliferation assays is often below 1 µM for sensitive hematologic malignancy cell lines.[6] Consider a time-course experiment (24, 48, 72 hours) and a broad dose range (e.g., 10 nM to 10 µM).

  • Acquired Resistance: If cells are cultured for extended periods with the drug, they may develop resistance, often through the activation of parallel signaling pathways.[4][19]

Q: I'm seeing an increase in AKT phosphorylation (p-AKT at Ser473/Thr308) after this compound treatment. Is my experiment failing?

A: Not necessarily. This can be an expected, albeit counterintuitive, result due to a known feedback loop. This compound inhibits AKT activity, which can relieve downstream negative feedback on upstream receptor tyrosine kinases (RTKs). For example, inhibition of the AKT/mTORC1 axis can lead to upregulation of RTK expression and signaling, resulting in increased activity of upstream kinases like PDK1 and mTORC2 that phosphorylate AKT.[20]

Troubleshooting Steps:

  • Verify Target Engagement: The most critical readout is the phosphorylation of downstream AKT substrates like GSK-3β, FOXO proteins, or S6K.[1][21] These should show a dose-dependent decrease in phosphorylation, confirming that this compound is inhibiting AKT's kinase activity despite the increase in p-AKT levels.

  • Assess Apoptosis and Cell Cycle: Confirm the biological effect of the drug by measuring endpoints like caspase-3/7 activation or G1 phase cell cycle arrest.[6][21]

Q: My in vitro synergy experiments with this compound and another agent are showing antagonism or additivity, not synergy. How can I troubleshoot this?

A:

  • Dosing Schedule: The timing of drug addition is crucial. Concurrent administration may not be optimal. Consider sequential dosing schedules (e.g., pretreating with one agent for 24 hours before adding the second).

  • Concentration Ratios: Synergy is often dependent on the concentration ratio of the two drugs. Use a matrix of concentrations for both agents and analyze the results using synergy software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.

  • Mechanism of Interaction: Ensure the combination is mechanistically rational. This compound is known to enhance the cytotoxic effects of DNA-damaging agents like cisplatin and carboplatin.[8][21] Combining it with an agent that acts on a compensatory survival pathway (e.g., a MEK inhibitor if the MEK/ERK pathway is activated upon AKT inhibition) is another rational approach.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of AKT Pathway Inhibition

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours if assessing pathway activation by a growth factor.

  • Drug Incubation: Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) and/or its combination partner for a predetermined time (e.g., 2, 6, or 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: Phospho-AKT (Ser473), Phospho-AKT (Thr308), Total AKT, Phospho-GSK3β (Ser9), Total GSK3β, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay for Synergy Assessment

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the combination agent (Drug B).

  • Treatment: Treat cells with a matrix of concentrations, including each drug alone and in combination at fixed ratios (e.g., based on their respective IC50 values). Include vehicle-only controls.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the formazan crystals with DMSO or isopropanol. Alternatively, use a luminescent-based assay like CellTiter-Glo for higher sensitivity.

  • Data Analysis: Read absorbance (for MTT) or luminescence. Normalize data to vehicle-treated controls. Use software like CompuSyn to calculate IC50 values and Combination Index (CI) values based on the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Diagrams and Workflows

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits Activity Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT signaling pathway with the inhibitory action of this compound.

Synergy_Workflow start Start: Synergy Experiment seed Seed cells in 96-well plates start->seed treat Treat with drug matrix: - this compound alone - Partner drug alone - Combinations seed->treat incubate Incubate for 72 hours treat->incubate assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read plate (Absorbance/Luminescence) assay->read analyze Data Analysis: Normalize to control read->analyze chou Calculate Combination Index (CI) using Chou-Talalay method analyze->chou result Determine Interaction: Synergy (CI < 1) Additivity (CI = 1) Antagonism (CI > 1) chou->result

Caption: Experimental workflow for assessing combination therapy synergy.

WB_Troubleshooting start Observation: Unexpected Western Blot Result with this compound q_pAKT Is p-AKT (S473/T308) INCREASED? start->q_pAKT q_downstream Are downstream targets (e.g., p-GSK3β) INHIBITED? q_pAKT->q_downstream Yes normal Result is as expected. Proceed with analysis. q_pAKT->normal No feedback Result is likely due to feedback loop activation. Experiment is valid. q_downstream->feedback Yes no_inhibition Target engagement is failing. q_downstream->no_inhibition No check_drug Check: 1. Drug concentration & stability 2. Treatment duration 3. Parallel pathway activation no_inhibition->check_drug

Caption: Troubleshooting logic for unexpected Western blot results.

References

Afuresertib Technical Support Center: Glucose Metabolism & Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing Afuresertib. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the effects of this compound on glucose metabolism and the potential for hyperglycemia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, ATP-competitive, pan-AKT kinase inhibitor.[1] It potently targets all three isoforms of the AKT (also known as Protein Kinase B), a central serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[2][3][4] This pathway is critical for regulating cell proliferation, survival, growth, and metabolism.[2] In many cancers, this pathway is hyperactivated, making it a key therapeutic target.[3] this compound inhibits the activity of AKT by binding to its ATP-binding site, which in turn blocks downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.[3]

Q2: How does this compound's mechanism of action lead to hyperglycemia?

Hyperglycemia is a known on-target effect of AKT inhibitors.[5][6] The PI3K/AKT pathway is a crucial component of the insulin signaling cascade, which is essential for maintaining glucose homeostasis.[5][7] Specifically, AKT activation promotes glucose uptake in peripheral tissues (like muscle and fat) by mediating the translocation of GLUT4 glucose transporters to the cell surface.[7] It also promotes the storage of glucose as glycogen in the liver by inhibiting glycogen synthase kinase 3 (GSK3).[7]

By inhibiting AKT, this compound disrupts these processes, which can lead to:

  • Reduced peripheral glucose uptake.

  • Increased hepatic glucose production (gluconeogenesis) and/or glycogen breakdown (glycogenolysis).[8]

This disruption of normal glucose regulation results in elevated blood glucose levels, or hyperglycemia.[5][6]

Q3: What is the reported incidence and severity of hyperglycemia in clinical studies of this compound?

This compound has been associated with a relatively low incidence and magnitude of hyperglycemia compared to other pan-AKT inhibitors.[2] In a key phase 1 study involving 73 patients with advanced hematologic malignancies, only two cases of hyperglycemia were reported. This low incidence may be attributable to this compound's improved kinase selectivity and potency for AKT versus other protein kinases.[2]

Q4: How should I monitor for hyperglycemia in my preclinical (in vivo) experiments?

Consistent monitoring is crucial for interpreting experimental results accurately.

  • Baseline Glucose: Always measure baseline blood glucose levels in all animals before the commencement of dosing.

  • Regular Monitoring: For the initial tolerability studies, frequent monitoring (e.g., 1, 2, 4, 8, and 24 hours post-first dose) is recommended to establish the time course of any glucose elevation.

  • Chronic Dosing: For long-term studies, monitoring can be reduced to 2-3 times per week, with measurements taken at the predicted time of peak plasma concentration (Tmax), which for this compound is approximately 1.5 to 2.5 hours post-dose.[2][9]

  • Fasting vs. Fed State: Be aware that glucose levels will differ significantly between fasting and fed states. For consistency, it is often recommended to perform glucose monitoring after a short fasting period (e.g., 4-6 hours), if compatible with the study design.

Q5: What are the recommended management strategies for hyperglycemia in a preclinical research setting?

If significant hyperglycemia is observed and it impacts the health of the animal models (e.g., weight loss, dehydration), interfering with the primary study endpoints, several strategies can be considered. These approaches were found to be effective for managing hyperglycemia induced by other AKT inhibitors.[8]

  • Dietary Modification: Switching to a low-carbohydrate or zero-carbohydrate diet has been shown to effectively reduce diet-induced hyperglycemia in mice treated with an AKT inhibitor.[8][10]

  • Fasting: Pre-dosing fasting can attenuate hyperglycemia by reducing baseline liver glycogen levels.[8][10]

  • Antidiabetic Agents: In preclinical studies with the AKT inhibitor GSK690693, commonly prescribed antidiabetic agents did not significantly affect the induced hyperglycemia.[8][10] Therefore, dietary management is the preferred first-line approach in a research setting.

Quantitative Data Summary

The following table summarizes the incidence of hyperglycemia reported in a phase 1 clinical trial of this compound.

Study PopulationNumber of PatientsDose RangeIncidence of Hyperglycemia (Any Grade)Grade of Hyperglycemia
Advanced Hematologic Malignancies[2]7325-150 mg/day2.7% (2 patients)Grade 1 (n=1), Grade 2 (n=1)

Experimental Protocols

Protocol: Assessment of this compound's Acute Effects on Glucose Metabolism in Mice

This protocol outlines a typical experiment to characterize the acute effects of a single dose of this compound on blood glucose and insulin levels in a murine model.

1. Materials:

  • This compound (formulated in an appropriate vehicle)
  • Vehicle control
  • 8-10 week old mice (e.g., C57BL/6 or a xenograft model)
  • Handheld glucometer and test strips
  • Blood collection supplies (e.g., tail-vein lancets, heparinized capillary tubes)
  • ELISA kits for insulin measurement
  • Standard laboratory diet and low-carbohydrate diet

2. Methodology:

  • Acclimatization: Acclimate animals for at least one week prior to the experiment.
  • Baseline Measurement: Fast animals for 4-6 hours. Collect a small blood sample (~10-20 µL) from the tail vein to measure baseline blood glucose and plasma insulin.
  • Dosing: Randomize animals into two groups: Vehicle control and this compound. Administer the compound orally (p.o.).
  • Time-Course Blood Sampling: Collect blood samples at predetermined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
  • Glucose Measurement: Measure blood glucose immediately using a glucometer.
  • Plasma Collection: Centrifuge the remaining blood sample to separate plasma. Store plasma at -80°C for later analysis.
  • Insulin Measurement: At the conclusion of the sample collection, analyze plasma insulin levels using a validated ELISA kit according to the manufacturer's instructions.
  • Data Analysis: Plot the mean blood glucose and insulin concentrations over time for both groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between the vehicle and this compound-treated groups at each time point.

Visualizations: Diagrams and Workflows

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake AKT->GLUT4_vesicle Promotes Translocation GSK3 GSK3 AKT->GSK3 Inhibits This compound This compound This compound->AKT INHIBITS Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Glycogen Glycogen Synthesis Glycogen_Synthase->Glycogen

Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Acclimatize Animals (1 week) A2 Establish Baseline (Fasting Glucose) A1->A2 A3 Randomize into Vehicle & this compound Groups A2->A3 B1 Administer Compound (Oral Gavage) A3->B1 B2 Serial Blood Sampling (0, 1, 2, 4, 8, 24h) B1->B2 B3 Measure Blood Glucose (Glucometer) B2->B3 B4 Isolate & Store Plasma (-80°C) B3->B4 C1 Measure Plasma Insulin (ELISA) B4->C1 C2 Perform Statistical Analysis (e.g., ANOVA) C1->C2 C3 Generate Time-Course Plots & Report Findings C2->C3

Caption: Experimental workflow for assessing acute hyperglycemia in vivo.

Start Unexpectedly High Glucose Observed in Experiment Q1 Is the elevation seen in the this compound group only? Start->Q1 A1_Yes Likely an on-target drug effect. Proceed with management strategy. Q1->A1_Yes Yes A1_No Issue is likely systemic. Check environmental factors. Q1->A1_No No Q2 Check Diet & Husbandry: - Diet composition correct? - Unexpected stress? A1_No->Q2 Q3 Check Procedures: - Glucometer calibrated? - Correct animal fasting? Q2->Q3 End Identify & Correct Confounding Variable Q3->End

Caption: Troubleshooting flowchart for unexpected experimental hyperglycemia.

References

Technical Support Center: Afuresertib Treatment and Skin Rash Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding skin rash as a side effect of Afuresertib treatment. The information is intended to assist researchers in managing this adverse event during preclinical and clinical experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable small molecule that acts as a pan-inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] It functions by competing with ATP for the binding site on the Akt kinase, thereby blocking its activity.[2] this compound inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell cycle progression, proliferation, survival, and metabolism.[3][4][5] In many cancers, this pathway is overactive, promoting tumor growth and survival. By inhibiting Akt, this compound can lead to the suppression of tumor cell proliferation and the induction of apoptosis (programmed cell death).[1]

Q2: How common is skin rash as a side effect of this compound treatment?

A2: Skin rash is a frequently observed side effect in patients treated with this compound and other inhibitors of the PI3K/Akt/mTOR pathway.[6] The incidence and severity of rash can vary depending on the dosage of this compound and whether it is administered as a monotherapy or in combination with other agents. Clinical studies have reported rash in a significant percentage of patients, with severity ranging from mild (Grade 1) to severe (Grade 3).[1][7]

Q3: What is the typical presentation of an this compound-induced skin rash?

A3: The skin rash associated with this compound and other Akt inhibitors is often described as a maculopapular rash, which is characterized by flat, red areas on the skin with small, raised bumps.[8] It can also present as an acneiform rash, resembling acne with papules and pustules.[8][9] The rash typically appears on the face, scalp, and upper trunk.

Q4: What is the underlying mechanism of this compound-induced skin rash?

A4: The precise mechanism is not fully elucidated, but it is believed to be an on-target effect of Akt inhibition. The PI3K/Akt/mTOR pathway plays a critical role in maintaining skin homeostasis, including keratinocyte proliferation and differentiation.[10][11] Inhibition of this pathway can disrupt these processes, leading to inflammation and the development of a rash. Some studies suggest that the inhibition of the Akt2 isoform may be particularly linked to cutaneous toxicity.[12] The rash is generally considered an inflammatory reaction resulting from the deregulation of cytokines and chemokines following pathway inhibition.[6]

II. Data on Skin Rash Incidence in this compound Clinical Trials

The following tables summarize the incidence of skin rash observed in various clinical trials involving this compound. This data is crucial for understanding the safety profile of the drug.

Table 1: Incidence of Treatment-Related Rash in a Phase 1 Study of Single-Agent this compound in Hematologic Malignancies (NCT00881946) [1]

Adverse Event GradePercentage of Patients (n=73)
Grade 3 Rash4.1%

Table 2: Incidence of Drug-Related Rash in a Phase 1B Study of this compound with Carboplatin and Paclitaxel in Ovarian Cancer (NCT01653912) [7]

This compound DoseAdverse EventNumber of Patients
125 mgGrade 3 Rash (Dose-Limiting Toxicity)1
150 mgGrade 3 Rash (Dose-Limiting Toxicities)2

III. Troubleshooting Guide for this compound-Induced Skin Rash

This guide provides a step-by-step approach to managing skin rash during your experiments. The management strategy is based on the severity of the rash, which should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Grading of Skin Rash (CTCAE v5.0)

It is essential to accurately grade the severity of the skin rash to determine the appropriate management strategy. The following table provides a simplified guide based on the CTCAE v5.0 for maculopapular and acneiform rashes.[8][9][13][14]

Table 3: CTCAE v5.0 Grading for Maculopapular and Acneiform Rash

GradeDescription
Grade 1 Maculopapular: Macules/papules covering <10% of Body Surface Area (BSA) with or without symptoms (e.g., pruritus, burning, tightness).Acneiform: Papules and/or pustules covering <10% BSA, which may or may not be associated with symptoms of pruritus or tenderness.
Grade 2 Maculopapular: Macules/papules covering 10-30% BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL).Acneiform: Papules and/or pustules covering 10-30% BSA, which may or may not be associated with symptoms of pruritus or tenderness; associated with psychosocial impact; limiting instrumental ADL.
Grade 3 Maculopapular: Macules/papules covering >30% BSA with moderate or severe symptoms; limiting self-care ADL.Acneiform: Papules and/or pustules covering >30% BSA with moderate or severe symptoms; limiting self-care ADL; associated with local superinfection with oral antibiotics indicated.
Grade 4 Life-threatening consequences; urgent intervention indicated.

Experimental Workflow for Rash Management

experimental_workflow cluster_prophylaxis Prophylactic Measures cluster_monitoring Monitoring and Assessment cluster_management Management Strategy Prophylaxis Initiate Prophylactic Treatment (Optional, consider for high-risk protocols) - Non-sedating antihistamines - Gentle skin care education Monitoring Regular Skin Assessment (Daily/Weekly) Prophylaxis->Monitoring Rash_Observed Skin Rash Observed Monitoring->Rash_Observed Grade_Rash Grade Rash Severity (CTCAE v5.0) Rash_Observed->Grade_Rash Grade1 Grade 1 Management - Continue this compound - Topical Corticosteroids (low potency) - Oral Antihistamines for pruritus Grade_Rash->Grade1 Grade 1 Grade2 Grade 2 Management - Continue this compound (consider dose reduction) - Topical Corticosteroids (medium-high potency) - Oral Antibiotics (e.g., Doxycycline) - Oral Antihistamines Grade_Rash->Grade2 Grade 2 Grade3_4 Grade 3/4 Management - Interrupt this compound Treatment - Systemic Corticosteroids - Oral Antibiotics - Dermatology Consult - Consider dose reduction upon re-challenge Grade_Rash->Grade3_4 Grade 3 or 4 Resolution Rash Improvement/Resolution Grade1->Resolution Grade2->Resolution Grade3_4->Resolution Resolution->Monitoring Continue Monitoring

Caption: Experimental workflow for the management of this compound-induced skin rash.

Detailed Experimental Protocols

Prophylactic Measures (Optional)

  • Rationale: Prophylactic (preventive) treatment may reduce the severity of skin rash.[15][16]

  • Protocol:

    • Patient Education: Before initiating this compound, educate subjects on gentle skin care practices, including the use of lukewarm water, mild, soap-free cleansers, and alcohol-free moisturizers. Advise on sun protection, as some targeted therapies can increase photosensitivity.

    • Oral Antihistamines: Consider the prophylactic use of a non-sedating antihistamine (e.g., cetirizine 10 mg daily) starting the day before or on the day of this compound initiation.[17]

Management of Established Rash

  • Grade 1 Rash:

    • Continue this compound at the current dose.

    • Initiate topical treatment with a low-potency corticosteroid cream (e.g., hydrocortisone 1% or 2.5%) applied to the affected areas twice daily.[15][16]

    • For associated itching (pruritus), administer an oral non-sedating antihistamine.

    • Continue to monitor the rash closely.

  • Grade 2 Rash:

    • Continue this compound, but consider a dose reduction if the rash persists or worsens despite treatment.

    • Apply a medium- to high-potency topical corticosteroid (e.g., triamcinolone 0.1%) to the affected areas twice daily.[18]

    • Consider initiating oral tetracycline-class antibiotics for their anti-inflammatory properties (e.g., doxycycline 100 mg twice daily).[18]

    • Continue oral antihistamines for pruritus.

    • If there is no improvement within 2 weeks, consider a temporary interruption of this compound.

  • Grade 3 or 4 Rash:

    • Immediately interrupt this compound treatment.

    • Initiate systemic corticosteroids (e.g., oral prednisone 0.5-1 mg/kg/day).

    • Administer oral antibiotics, especially if superinfection is suspected.

    • A consultation with a dermatologist is highly recommended.

    • Once the rash improves to Grade 1 or resolves, consider re-challenging with this compound at a reduced dose.

Protocol for Topical Corticosteroid Application

  • Ensure the affected skin is clean and dry.

  • Apply a thin layer of the prescribed corticosteroid cream or ointment to the rash.

  • Gently rub it into the skin until it is absorbed.

  • Apply twice daily, or as directed by the study protocol or a dermatologist.

  • Wash hands after application.

  • Avoid application to open wounds or infected areas unless specifically directed.

IV. Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound. The downstream effects on skin homeostasis are also depicted, providing a rationale for the observed skin rash.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Skin_Homeostasis Normal Skin Homeostasis (Keratinocyte Proliferation & Differentiation) AKT->Skin_Homeostasis Disrupted_Homeostasis Disrupted Skin Homeostasis This compound This compound This compound->AKT Inhibition This compound->Disrupted_Homeostasis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inflammation Inflammation Disrupted_Homeostasis->Inflammation Rash Skin Rash Inflammation->Rash

Caption: The PI3K/Akt/mTOR signaling pathway and the mechanism of this compound-induced skin rash.

References

Strategies to mitigate Afuresertib gastrointestinal side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the gastrointestinal (GI) side effects of Afuresertib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound in clinical trials?

A1: The most frequently reported gastrointestinal adverse events in clinical studies with this compound include nausea, diarrhea, and dyspepsia.[1][2] Vomiting has also been noted.[3]

Q2: What is the underlying mechanism of this compound that may contribute to these GI side effects?

A2: this compound is a pan-AKT inhibitor, targeting a central node in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and metabolism in both cancer and healthy cells.[1] Inhibition of this pathway in the rapidly dividing epithelial cells of the gastrointestinal tract is a likely contributor to the observed side effects. While the precise mechanisms for this compound-induced GI toxicity are not fully elucidated, it is a common off-target effect of many kinase inhibitors.[4]

Q3: Are there established prophylactic strategies to prevent this compound-induced GI side effects in a research setting?

A3: While specific prophylactic protocols for this compound in preclinical research are not widely published, general strategies for managing GI side effects of kinase inhibitors can be adapted. For diarrhea, prophylactic administration of loperamide can be considered. For nausea and vomiting, a 5-HT3 receptor antagonist like ondansetron may be used. The decision to use prophylactic treatment should be based on the severity of side effects observed in initial pilot studies.

Q4: How should I manage GI side effects if they occur during my experiment?

A4: If GI side effects are observed, it is crucial to first ensure the animal's welfare, including proper hydration and nutrition. For diarrhea, loperamide can be administered. For nausea and vomiting, ondansetron can be used. It is important to consult with a veterinarian to determine the appropriate dose and administration schedule for your specific animal model. In severe cases, a temporary reduction in the this compound dose or a brief interruption of treatment may be necessary.

Troubleshooting Guides

Managing Diarrhea in Preclinical Models
Symptom Possible Cause Suggested Action
Mild to Moderate Diarrhea On-target or off-target effect of this compound on intestinal epithelium.Administer loperamide at a pre-determined, veterinarian-approved dose. Ensure adequate hydration. Monitor animal weight and stool consistency daily.
Severe Diarrhea High dose of this compound or increased sensitivity of the animal model.Immediately consult with a veterinarian. Consider temporary discontinuation of this compound. Provide supportive care, including subcutaneous or intravenous fluids if necessary. Re-evaluate the dose of this compound for future experiments.
Diarrhea persists despite loperamide treatment The mechanism of diarrhea may not be responsive to loperamide's anti-motility action.Consult with a veterinarian about alternative anti-diarrheal agents. Consider dose reduction of this compound.
Managing Nausea and Vomiting in Preclinical Models
Symptom Possible Cause Suggested Action
Reduced food intake, pica (in relevant species), or observable retching/vomiting Central or peripheral effects of this compound leading to nausea.Administer ondansetron at a pre-determined, veterinarian-approved dose. Provide palatable, easily digestible food. Monitor food and water intake, and body weight daily.
Severe or persistent nausea/vomiting High dose of this compound or individual animal sensitivity.Consult with a veterinarian. Consider temporary discontinuation of this compound. Provide supportive care as needed. Re-evaluate the dose of this compound.

Quantitative Data Summary

The following table summarizes the incidence of common gastrointestinal adverse events reported in clinical trials of this compound.

Adverse Event Incidence (All Grades) Study Population Reference
Nausea35.6%Advanced hematologic malignancies[1][2]
Diarrhea32.9%Advanced hematologic malignancies[1][2]
Dyspepsia24.7%Advanced hematologic malignancies[1][2]
Vomiting51% (in combination therapy)Recurrent platinum-resistant ovarian cancer[3]
Diarrhea64% (in combination therapy)Recurrent platinum-resistant ovarian cancer[3]
Nausea64% (in combination therapy)Recurrent platinum-resistant ovarian cancer[3]

Experimental Protocols

Protocol: Evaluation of Loperamide and Ondansetron for the Mitigation of this compound-Induced Gastrointestinal Toxicity in a Murine Model

Objective: To assess the efficacy of loperamide and ondansetron in reducing the severity of diarrhea and nausea/vomiting in mice treated with this compound.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Loperamide hydrochloride

  • Ondansetron hydrochloride

  • Sterile saline

  • Animal model (e.g., BALB/c mice)

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

  • Metabolic cages for stool collection (optional)

  • Animal scale

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to the following experimental groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: this compound + Loperamide

    • Group 4: this compound + Ondansetron

    • Group 5: this compound + Loperamide + Ondansetron

  • Dosing:

    • This compound: Administer this compound orally (e.g., daily) at a dose known to induce GI side effects (determined from pilot studies or literature).

    • Loperamide: Administer loperamide (e.g., 0.1-1 mg/kg, subcutaneously or orally) starting on the first day of this compound treatment, typically twice daily. The exact dose and route should be determined in consultation with a veterinarian.

    • Ondansetron: Administer ondansetron (e.g., 0.5-1 mg/kg, subcutaneously or orally) 30-60 minutes prior to this compound administration.

  • Monitoring:

    • Body Weight: Record body weight daily.

    • Stool Consistency: Observe and score stool consistency daily using a standardized scale (e.g., 0=normal, 1=soft, 2=diarrhea).

    • Food and Water Intake: Measure daily food and water consumption.

    • Clinical Signs: Observe for signs of nausea such as reduced activity, piloerection, and pica (if applicable to the species).

  • Data Analysis:

    • Compare changes in body weight, stool scores, and food/water intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->AKT Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimation Animal Acclimation Grouping Random Grouping Acclimation->Grouping Dosing_Vehicle Vehicle Dosing_this compound This compound Dosing_Afu_Lop This compound + Loperamide Dosing_Afu_Ond This compound + Ondansetron Dosing_Combo This compound + Loperamide + Ondansetron Monitor Daily Monitoring: - Body Weight - Stool Score - Food/Water Intake - Clinical Signs Dosing_Vehicle->Monitor Dosing_this compound->Monitor Dosing_Afu_Lop->Monitor Dosing_Afu_Ond->Monitor Dosing_Combo->Monitor Analysis Data Analysis Monitor->Analysis

References

Validation & Comparative

Afuresertib in HR+/HER2- Breast Cancer: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the emerging role of the AKT inhibitor afuresertib in hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. This report provides a comparative analysis of clinical trial data for this compound against other targeted therapies, detailing experimental protocols and key performance metrics.

The landscape of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is continually evolving, with a focus on overcoming endocrine resistance. The PI3K/AKT/mTOR signaling pathway is a critical mediator of this resistance, making it a key target for novel therapies. This compound, a potent, oral pan-AKT inhibitor, has shown promise in early clinical trials when combined with fulvestrant for patients with advanced or metastatic HR+/HER2- breast cancer who have progressed on prior therapies. This guide provides a detailed comparison of the clinical trial results for this compound with other targeted agents that inhibit the PI3K/AKT/mTOR pathway, as well as with fulvestrant monotherapy.

Comparative Efficacy of this compound and Alternative Therapies

The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators in patients with HR+/HER2- advanced breast cancer. The patient populations in these trials have nuances, particularly regarding prior treatment and biomarker status, which should be considered when interpreting the data.

Table 1: Efficacy of this compound and Comparator Drugs in HR+/HER2- Advanced Breast Cancer

Treatment ArmClinical TrialPatient PopulationOverall Population PFS (months)Biomarker-Altered Population PFS (months)Overall Population ORR (%)Biomarker-Altered Population ORR (%)
This compound + Fulvestrant Phase Ib (NCT04851613)Pre-treated (including CDK4/6i)7.57.3 (PIK3CA/AKT1/PTEN altered)28.637.5 (PIK3CA/AKT1/PTEN altered)
Capivasertib + Fulvestrant CAPItello-291 (Phase III)Pre-treated (including CDK4/6i)7.27.3 (AKT pathway altered)22.928.8 (AKT pathway altered)
Alpelisib + Fulvestrant SOLAR-1 (Phase III)Post-aromatase inhibitor5.711.0 (PIK3CA-mutated)Not ReportedNot Reported
Everolimus + Exemestane BOLERO-2 (Phase III)Post-non-steroidal aromatase inhibitor6.9 (local assessment)Not ApplicableNot ReportedNot Applicable
Fulvestrant Monotherapy Pooled AnalysisPost-CDK4/6i~3.18Not ApplicableNot ReportedNot Applicable

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 2: Safety Profile of this compound and Comparator Drugs (Grade ≥3 Adverse Events)

Treatment ArmClinical TrialMost Common Grade ≥3 AEs (%)Discontinuation due to AEs (%)
This compound + Fulvestrant Phase Ib (NCT04851613)Diarrhea, increased WBC, increased creatine phosphokinase, increased ALT/AST, rash. No Grade ≥4 AEs reported.0
Capivasertib + Fulvestrant CAPItello-291 (Phase III)Rash (12.1), Diarrhea (9.3), Hyperglycemia (2.3)13.0
Alpelisib + Fulvestrant SOLAR-1 (Phase III)Hyperglycemia (36.6), Rash (9.9), Diarrhea (6.7)25.0
Everolimus + Exemestane BOLERO-2 (Phase III)Stomatitis (8), Anemia (6), Dyspnea (4), Hyperglycemia (4), Fatigue (4), Pneumonitis (3)19

Experimental Protocols

This compound: Phase Ib Study (NCT04851613)

This Phase Ib, single-arm, open-label, global study evaluated the efficacy and safety of this compound in combination with fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer.[1]

  • Patient Population: Eligible patients had progressed on 1-2 prior lines of endocrine therapy.[1] Prior treatment with a CDK4/6 inhibitor (up to one line) and/or up to one line of chemotherapy was permitted.[1]

  • Dosing Regimen: Patients received this compound 125 mg orally once daily in combination with fulvestrant 500 mg intramuscularly on days 1 and 15 of the first 28-day cycle, and on day 1 of subsequent cycles.[1][2]

  • Primary Endpoint: The primary endpoint was the investigator-assessed objective response rate (ORR) based on RECIST 1.1.[1][3]

  • Tumor Assessment: Radiographic assessments were performed every 8 weeks for the first 6 cycles and every 12 weeks thereafter.[4]

Comparator: Capivasertib (CAPItello-291)

This Phase III, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of capivasertib plus fulvestrant in patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[5]

  • Patient Population: Patients whose disease had recurred or progressed during or after aromatase inhibitor therapy, with or without a CDK4/6 inhibitor, were enrolled.[5]

  • Dosing Regimen: Patients were randomized to receive either capivasertib or placebo, in combination with fulvestrant.[5]

  • Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the overall patient population and in a population of patients whose tumors had qualifying alterations in the AKT pathway (PIK3CA, AKT1, or PTEN genes).[5]

Comparator: Alpelisib (SOLAR-1)

This Phase III trial evaluated alpelisib in combination with fulvestrant in men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after an aromatase inhibitor.[6]

  • Patient Population: Patients were enrolled into a PIK3CA-mutated cohort or a non-mutated cohort based on central tumor tissue assessment.[7]

  • Dosing Regimen: Patients were randomized 1:1 to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[6]

  • Primary Endpoint: The primary endpoint was PFS in the PIK3CA-mutant cohort.[7]

Comparator: Everolimus (BOLERO-2)

This Phase III, prospective, double-blind, placebo-controlled trial enrolled postmenopausal women with HR+ metastatic breast cancer with disease progression on previous non-steroidal aromatase inhibitor therapy.[8]

  • Patient Population: Patients resistant to previous hormonal therapy (letrozole or anastrozole) were included.[8]

  • Dosing Regimen: Patients were randomized 2:1 to receive everolimus plus exemestane or placebo plus exemestane.[8]

  • Primary Endpoint: The primary endpoint was PFS.[9]

Visualizing Mechanisms and Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell proliferation and survival.[10] In HR+ breast cancer, its aberrant activation is a key mechanism of endocrine resistance.[11] this compound, as a pan-AKT inhibitor, directly targets a central node in this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Fulvestrant Fulvestrant (SERD) ER Estrogen Receptor (ER) Fulvestrant->ER Degrades ER->Proliferation This compound This compound (AKT Inhibitor) This compound->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

This compound Phase Ib Trial Workflow

The workflow for the NCT04851613 clinical trial, from patient enrollment to data analysis, is outlined below.

Afuresertib_Trial_Workflow Enrollment Patient Enrollment (HR+/HER2- mBC, 1-2 prior ET) Screening Screening & Biomarker Assessment (PIK3CA/AKT1/PTEN) Enrollment->Screening Treatment Treatment Initiation This compound (125mg QD) + Fulvestrant (500mg) Screening->Treatment Safety Safety Run-in (First 6 patients, Cycle 1) Treatment->Safety First Cohort Tumor_Assessment Tumor Assessment (RECIST 1.1) - q8w for first 6 cycles - q12w thereafter Treatment->Tumor_Assessment Endpoints Primary Endpoint Analysis (Investigator-assessed ORR) Tumor_Assessment->Endpoints Data_Analysis Secondary Endpoints (PFS, DCR, Safety) Endpoints->Data_Analysis

Caption: Workflow of the this compound Phase Ib clinical trial (NCT04851613).

References

A Head-to-Head Look: Afuresertib and Fulvestrant Combination Shows Promise in Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new combination therapy is showing significant potential in the challenging landscape of hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The combination of afuresertib, a novel pan-AKT inhibitor, with the established endocrine therapy fulvestrant, is demonstrating promising efficacy, particularly in patients with alterations in the PI3K/AKT/PTEN signaling pathway. This guide provides a comprehensive comparison of this combination with current alternative therapies, supported by available clinical trial data and a detailed look at the underlying mechanisms of action.

The treatment paradigm for HR+/HER2- advanced breast cancer is continually evolving. While endocrine therapies like fulvestrant have been a cornerstone of treatment, acquired resistance is a common clinical challenge. The PI3K/AKT/mTOR pathway is a key signaling cascade that, when dysregulated, can drive this resistance. This compound, by targeting the central node of this pathway, AKT, offers a rational therapeutic strategy to overcome this resistance.

Comparative Efficacy: Clinical Trial Data

The efficacy of this compound in combination with fulvestrant has been investigated in the Phase Ib clinical trial (NCT04851613). The results are promising, especially when compared to other approved therapies for patients with HR+/HER2- advanced breast cancer that has progressed on prior endocrine therapy.[1][2][3][4] The following tables summarize the key efficacy data from this trial alongside data from pivotal trials of alternative combination therapies.

Table 1: Efficacy in the Overall Patient Population
Treatment CombinationClinical TrialMedian Progression-Free Survival (mPFS) in monthsObjective Response Rate (ORR)
This compound + Fulvestrant NCT04851613 (Phase Ib)7.3[5][6]30%[5][6]
Fulvestrant Monotherapy Various Trials (Post-CDK4/6i)1.9 - 5.3[7][8]-
Capivasertib + Fulvestrant CAPItello-291 (Phase III)7.222.9%[9]
Alpelisib + Fulvestrant SOLAR-1 (Phase III)5.7-
Everolimus + Fulvestrant Phase II (PrE0102)10.3[10][11]18.2%[10][11]
Table 2: Efficacy in Patients with PI3K/AKT/PTEN Pathway Alterations
Treatment CombinationClinical TrialMedian Progression-Free Survival (mPFS) in monthsObjective Response Rate (ORR)
This compound + Fulvestrant NCT04851613 (Phase Ib)7.3[5][6]45.4%[5][6]
Capivasertib + Fulvestrant CAPItello-291 (Phase III)7.3[12]28.8%[9]
Alpelisib + Fulvestrant SOLAR-1 (Phase III)11.0[13]-

Mechanisms of Action: A Dual Approach to Combat Resistance

The synergistic effect of combining this compound and fulvestrant stems from their distinct but complementary mechanisms of action. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven tumor growth.[14][15][16] this compound, on the other hand, is an orally bioavailable, potent inhibitor of all three isoforms of the serine/threonine kinase AKT.[17][18][19] Dysregulation of the PI3K/AKT pathway is a known mechanism of resistance to endocrine therapy. By inhibiting AKT, this compound can restore sensitivity to endocrine agents like fulvestrant.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation This compound This compound This compound->AKT inhibits Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Nucleus Nucleus ER->Nucleus Degradation ER Degradation ER->Degradation Gene_Transcription Gene Transcription & Tumor Growth Nucleus->Gene_Transcription Fulvestrant Fulvestrant Fulvestrant->ER binds & degrades

Figure 1: Simplified signaling pathway of this compound and Fulvestrant.

Experimental Protocols

Clinical Trial Protocol (NCT04851613)

The Phase Ib/III study (NCT04851613) is a single-arm, open-label trial designed to evaluate the efficacy and safety of this compound in combination with fulvestrant.[1][2][3][4]

  • Patient Population: The study enrolls patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on one to two prior lines of endocrine therapy, with or without a CDK4/6 inhibitor.[1][2][3][4]

  • Treatment Regimen: Patients receive oral this compound (125 mg) once daily, in combination with intramuscular fulvestrant (500 mg) on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[1]

  • Primary Endpoint: The primary endpoint of the Phase Ib portion of the study is the investigator-assessed objective response rate (ORR).[1]

  • Biomarker Analysis: The trial includes retrospective analysis of biomarkers, including PIK3CA, AKT1, and PTEN alterations, using next-generation sequencing (NGS) on tumor tissue or blood samples.[2]

Experimental_Workflow Enrollment Enrollment (NCT04851613) Treatment Treatment Administration: - this compound (125mg PO QD) - Fulvestrant (500mg IM) Enrollment->Treatment Biomarker_Analysis Biomarker Analysis (NGS for PIK3CA/AKT1/PTEN) Enrollment->Biomarker_Analysis Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Efficacy_Evaluation Efficacy Evaluation (ORR, PFS) Tumor_Assessment->Efficacy_Evaluation Data_Analysis Data Analysis & Reporting Biomarker_Analysis->Data_Analysis Efficacy_Evaluation->Data_Analysis Safety_Monitoring->Data_Analysis

References

Afuresertib in Oncology: A Comparative Guide to Phase I/II Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-AKT inhibitor Afuresertib with other therapeutic alternatives, based on available Phase I and II clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.

Introduction to this compound and its Mechanism of Action

This compound (also known as GSK2110183 or LAE002) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway, also known as the PI3K/AKT/mTOR pathway, is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. By inhibiting AKT, this compound aims to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane allows for the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, leading to increased cell survival, growth, and proliferation.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Effectors Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Effectors mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation mTORC1->Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->AKT inhibits Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Expansion cluster_followup Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Eligibility Criteria Met Eligibility Criteria Met Informed Consent->Eligibility Criteria Met Cohort 1 (Dose X) Cohort 1 (Dose X) Eligibility Criteria Met->Cohort 1 (Dose X) Enroll DLT Assessment DLT Assessment Cohort 1 (Dose X)->DLT Assessment Cohort 2 (Dose Y) Cohort 2 (Dose Y) DLT Assessment->Cohort 2 (Dose Y) No DLT MTD/RP2D Determined MTD/RP2D Determined DLT Assessment->MTD/RP2D Determined DLT Observed Cohort 2 (Dose Y)->DLT Assessment Expansion Cohort Expansion Cohort MTD/RP2D Determined->Expansion Cohort Efficacy & Safety Assessment Efficacy & Safety Assessment Expansion Cohort->Efficacy & Safety Assessment Long-term Follow-up Long-term Follow-up Efficacy & Safety Assessment->Long-term Follow-up Data Analysis Data Analysis Long-term Follow-up->Data Analysis

Afuresertib: A Comparative Analysis of Monotherapy Versus Combination Regimens in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical and preclinical data reveals distinct efficacy and safety profiles for the pan-AKT inhibitor afuresertib when administered as a single agent compared to its use in combination with other anti-cancer therapies. This guide synthesizes available evidence to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting key experimental findings and methodologies.

This compound, an oral, ATP-competitive inhibitor of all three AKT isoforms, has demonstrated clinical activity across a range of malignancies. The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers, often contributing to therapeutic resistance. This has positioned AKT inhibitors like this compound as promising candidates for both monotherapy and combination strategies.

Single-Agent this compound: Establishing a Foundation

Early clinical development of this compound focused on establishing its safety, pharmacokinetics, and preliminary efficacy as a monotherapy. A pivotal Phase 1 study in patients with advanced hematologic malignancies determined the maximum tolerated dose (MTD) to be 125 mg per day. In this trial, single-agent this compound demonstrated a manageable safety profile and clinical activity, particularly in multiple myeloma, where three partial responses were observed. Clinical benefit was also noted in non-Hodgkin lymphoma, Langerhans cell histiocytosis, and Hodgkin disease.

A subsequent Phase 2a study investigated this compound monotherapy in patients with Langerhans cell histiocytosis (LCH), a rare clonal neoplasm. The overall response rate (ORR) was 33% in treatment-naïve patients and 28% in those with recurrent or refractory disease. While the study did not meet its predefined Bayesian criteria for efficacy, it confirmed the clinical activity of this compound in this patient population.

The Synergistic Potential of Combination Therapies

Building on the foundation of its monotherapy activity, this compound has been extensively evaluated in combination with various anti-cancer agents to enhance efficacy and overcome resistance mechanisms. Preclinical evidence suggests that inhibiting the AKT pathway can restore sensitivity to chemotherapy and other targeted agents.

This compound in Breast Cancer

In the setting of hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the combination of this compound with fulvestrant has shown significant promise. In a Phase 1b study of patients who had progressed on standard therapies, including CDK4/6 inhibitors, the combination demonstrated a confirmed ORR of 33.3%, a clinical benefit rate (CBR) of 66.7%, and a median progression-free survival (PFS) of 7.3 months.[1] These results compare favorably to the historical median PFS of 3-4 months for fulvestrant monotherapy.[2]

For triple-negative breast cancer (TNBC), a Phase 1/2 trial is evaluating a triplet regimen of this compound, the anti-PD-L1 antibody LAE005, and nab-paclitaxel.[3][4] Preliminary results in heavily pre-treated patients showed an encouraging ORR of 35.7% and a disease control rate (DCR) of 64.3%, with a median duration of response (DOR) of 9.26 months.[3]

This compound in Ovarian Cancer

In recurrent platinum-resistant ovarian cancer, a Phase 1b study combined this compound with paclitaxel and carboplatin. This combination was found to be tolerable, with rash being the dose-limiting toxicity. The study reported an ORR of 32% by RECIST 1.1 criteria and a median PFS of 7.1 months, suggesting that this compound may help to re-sensitize platinum-resistant tumors to chemotherapy.[5]

This compound in Other Solid Tumors

Further investigations are exploring this compound in combination with the PD-1 inhibitor sintilimab and chemotherapy (nab-paclitaxel or docetaxel) in patients with various solid tumors that are resistant to prior anti-PD-1/PD-L1 therapy.[6][7] Positive responses have been observed in patients with advanced cervical and endometrial cancer.[7] Additionally, a Phase 3 trial protocol has been approved by the FDA to evaluate this compound in combination with LAE001 for the treatment of prostate cancer.[8]

Quantitative Comparison of Clinical Efficacy

The following tables summarize the key efficacy data from clinical trials of single-agent this compound and its combination therapies.

Table 1: Single-Agent this compound Efficacy

IndicationStudy PhaseNumber of PatientsOverall Response Rate (ORR)Key Outcomes
Hematologic MalignanciesPhase 173Not the primary endpointMTD established at 125 mg/day; 3 PRs in multiple myeloma[9][10]
Langerhans Cell HistiocytosisPhase 2a1733% (treatment-naïve), 28% (recurrent/refractory)Demonstrated clinical activity[11]

Table 2: this compound Combination Therapy Efficacy

IndicationCombination AgentsStudy PhaseNumber of PatientsOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Disease Control Rate (DCR)
HR+/HER2- Breast CancerFulvestrantPhase 1b3133.3%7.3 months66.7% (CBR)[1]
Triple-Negative Breast CancerLAE005 (anti-PD-L1) + Nab-paclitaxelPhase 1/214 (evaluable)35.7%5.4 months64.3%[3]
Platinum-Resistant Ovarian CancerPaclitaxel + CarboplatinPhase 1b30 (Part 2)32%7.1 monthsNot Reported[5]

Safety and Tolerability

The safety profile of this compound is an important consideration. As a monotherapy, the most common adverse events are generally gastrointestinal in nature, including nausea, diarrhea, and dyspepsia.[10] Dose-limiting toxicities have been observed, primarily related to liver function test abnormalities at higher doses.[9][10]

When used in combination, the adverse event profile is typically a reflection of the combined toxicities of the individual agents. For instance, in combination with chemotherapy, myelosuppression (e.g., neutropenia) and alopecia are more frequent.[5] Rash has also been a notable dose-limiting toxicity in some combination studies.[3][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the clinical data.

Phase 1 Study of Single-Agent this compound in Hematologic Malignancies
  • Study Design: This was an open-label, dose-escalation (Part 1) and expansion cohort (Part 2) study.

  • Patient Population: Patients with advanced hematologic malignancies who had exhausted standard therapeutic options.

  • Treatment: this compound was administered orally once daily in 28-day cycles. Doses ranged from 25 mg to 150 mg.

  • Primary Objectives: To determine the MTD, safety, and pharmacokinetics of this compound.

  • Secondary Objectives: To evaluate the preliminary clinical activity of this compound.

  • Response Assessment: Response was assessed according to the relevant international working group criteria for each specific malignancy.

Phase 1b Study of this compound with Fulvestrant in HR+/HER2- Breast Cancer
  • Study Design: A single-arm, open-label study.

  • Patient Population: Patients with locally advanced or metastatic HR+/HER2- breast cancer who had progressed after 1-2 prior lines of endocrine therapy, with or without a CDK4/6 inhibitor, and/or ≤1 line of chemotherapy.

  • Treatment: this compound administered orally once daily in combination with intramuscular fulvestrant on a standard dosing schedule.

  • Primary Objectives: To evaluate the safety and efficacy of the combination therapy.

  • Response Assessment: Tumor response was evaluated by investigators according to RECIST v1.1.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the mechanism of action of this compound within the PI3K/AKT signaling pathway and a typical clinical trial workflow.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3B GSK3β AKT->GSK3B Inhibition FOXO FOXO AKT->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis FOXO->Apoptosis This compound This compound This compound->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Measurement, Labs) Informed_Consent->Baseline_Assessment Treatment_Initiation Treatment Initiation (this compound +/- Combination Agent) Baseline_Assessment->Treatment_Initiation Cycle_1 Treatment Cycle 1 Treatment_Initiation->Cycle_1 Toxicity_Monitoring Toxicity & Safety Monitoring Cycle_1->Toxicity_Monitoring Response_Assessment_1 Tumor Response Assessment (e.g., RECIST 1.1) Cycle_1->Response_Assessment_1 Progression Disease Progression or Unacceptable Toxicity Toxicity_Monitoring->Progression Unacceptable Toxicity Continuation Continue Treatment (if no progression or unacceptable toxicity) Response_Assessment_1->Continuation Stable Disease, Partial or Complete Response Response_Assessment_1->Progression Progressive Disease Continuation->Cycle_1 Subsequent Cycles Off_Study Off Study Progression->Off_Study

Caption: A generalized workflow for a clinical trial evaluating this compound.

Conclusion

The available data indicate that while single-agent this compound has a defined level of clinical activity in certain hematologic malignancies, its true potential may lie in combination therapies. Across various solid tumors, including breast and ovarian cancers, combining this compound with chemotherapy, endocrine therapy, or immunotherapy has led to promising efficacy signals, often in heavily pre-treated and resistant patient populations. The ongoing and planned clinical trials will be crucial in further defining the role of this compound-based combination regimens in the oncology treatment landscape. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from AKT inhibition and to further optimize combination strategies.

References

Afuresertib Emerges as a Promising Strategy in Overcoming Resistance to PD-1/PD-L1 Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

New clinical data suggests that Afuresertib, a potent pan-AKT inhibitor, in combination with checkpoint inhibitors and chemotherapy, can elicit significant anti-tumor responses in patients with solid tumors that have developed resistance to prior anti-PD-1/PD-L1 therapies. This positions this compound as a noteworthy contender in the landscape of next-generation cancer treatments aimed at tackling the challenge of immunotherapy resistance.

For researchers and drug development professionals navigating the complexities of immuno-oncology, the emergence of resistance to PD-1/PD-L1 blockade is a critical hurdle. This guide provides a comparative analysis of this compound's efficacy in this setting against other therapeutic alternatives, supported by the latest clinical trial data and detailed experimental protocols.

This compound Combination Therapy: Efficacy in Immunotherapy-Resistant Tumors

Recent clinical trials have highlighted the potential of this compound-based combination therapies in heavily pre-treated patient populations with various solid tumors.

Triple-Negative Breast Cancer (TNBC)

In a Phase I/II study (NCT05390710), a triplet regimen of this compound, an anti-PD-L1 antibody (LAE005), and nab-paclitaxel demonstrated promising activity in patients with drug-resistant TNBC.

Efficacy EndpointThis compound + LAE005 + Nab-paclitaxel
Objective Response Rate (ORR) 35.7%
Disease Control Rate (DCR) 64.3%
Median Duration of Response (DOR) 9.26 months
Cervical and Endometrial Cancers

A similar combination of this compound, the anti-PD-1 antibody Sintilimab, and nab-paclitaxel was evaluated in a Phase I/II trial (NCT05383482) for patients with advanced cervical and endometrial cancers resistant to prior anti-PD-1/PD-L1 therapy.

Efficacy EndpointThis compound + Sintilimab + Nab-paclitaxel
Confirmed Objective Response Rate (ORR) 61.5%
Disease Control Rate (DCR) 92.3%
Median Progression-Free Survival (PFS) 6.1 months

Comparative Landscape: Alternative Strategies for Anti-PD-1/PD-L1 Resistance

The challenge of overcoming resistance to PD-1/PD-L1 blockade has spurred the investigation of various alternative therapeutic strategies. Below is a comparison of this compound's combination therapy with other notable approaches in different solid tumors.

Therapeutic StrategyTumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Anti-PD-1/L1 + Chemo TNBC35.7%Not Reported
This compound + Anti-PD-1 + Chemo Cervical/Endometrial61.5%6.1 months
Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) Melanoma28%Not Reported
BO-112 + Pembrolizumab (anti-PD-1) Melanoma30%3.8 months
Lenvatinib + Pembrolizumab (anti-PD-1) Endometrial Cancer (pMMR)38.3%7.4 months
Sacituzumab Govitecan TNBC (PD-L1 negative/low)48%9.7 months
Trastuzumab Deruxtecan Breast Cancer (HER2-low)Not Reported9.9 months
Regorafenib + Nivolumab (anti-PD-1) Colorectal Cancer (MSS)36%7.9 months

Experimental Protocols

This compound Combination Studies (NCT05383482 & NCT05390710)

These multicenter, open-label, dose-escalation and expansion studies enrolled patients with advanced/metastatic solid tumors who had failed prior standard therapies, including anti-PD-1/PD-L1 inhibitors.

  • Interventions:

    • This compound administered orally once daily.

    • Sintilimab or LAE005 administered intravenously every three weeks.

    • Nab-paclitaxel administered intravenously on days 1 and 8 of a 21-day cycle.

  • Primary Endpoints: Maximum Tolerated Dose (MTD), Recommended Phase II Dose (RP2D), and Objective Response Rate (ORR).

  • Tumor Assessment: Performed every 6-9 weeks using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

G cluster_screening Patient Screening cluster_treatment Treatment Cycles (21 days) cluster_assessment Efficacy Assessment P Advanced/Metastatic Solid Tumors R Resistance to prior anti-PD-1/PD-L1 therapy A This compound (Oral, QD) R->A S Sintilimab/LAE005 (IV, Q3W) R->S C Nab-paclitaxel (IV, D1, D8) R->C E Tumor Assessment (RECIST 1.1) Every 6-9 weeks C->E O Primary Endpoints: MTD, RP2D, ORR E->O

This compound Combination Trial Workflow
Alternative Therapy Studies

  • SWOG S1616 (Ipilimumab + Nivolumab): A randomized phase II trial in patients with advanced melanoma refractory to anti-PD-1/L1 agents. Patients received either ipilimumab alone or in combination with nivolumab.[1]

  • SPOTLIGHT-203 (BO-112 + Pembrolizumab): A phase II study where patients with anti-PD-1-resistant advanced melanoma received intratumoral BO-112 injections in combination with intravenous pembrolizumab.[2]

  • KEYNOTE-775/Study 309 (Lenvatinib + Pembrolizumab): A phase 3 trial in patients with advanced endometrial cancer who had received prior platinum-based chemotherapy. Patients were randomized to receive lenvatinib plus pembrolizumab or chemotherapy.[3][4]

  • ASCENT-03 (Sacituzumab Govitecan): A phase 3 trial for patients with previously untreated, advanced triple-negative breast cancer not eligible for PD-1/PD-L1 inhibitors.[5]

  • DESTINY-Breast04 (Trastuzumab Deruxtecan): A phase 3 trial for patients with HER2-low metastatic breast cancer previously treated with chemotherapy.[6][7][8]

  • REGONIVO (Regorafenib + Nivolumab): A phase 1b trial in patients with advanced gastric or colorectal cancer who had received prior chemotherapy.[9][10][11]

Signaling Pathways and Mechanism of Action

Resistance to anti-PD-1/PD-L1 therapy is a complex phenomenon involving multiple mechanisms within the tumor microenvironment. One key pathway implicated in this resistance is the PI3K/AKT signaling cascade.

PD-1/PD-L1 Resistance Pathway

Tumor cells can upregulate PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion. Intrinsic resistance can be driven by alterations in the tumor cells that prevent T-cell recognition or infiltration.

G cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Immune Evasion TC Tumor Cell PDL1 PD-L1 TC->PDL1 MHC MHC TC->MHC PD1 PD-1 PDL1->PD1 Binding TCR TCR MHC->TCR Antigen Presentation Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal Tcell Activated T-Cell Tcell->TCR Tcell->PD1 Survival Tumor Cell Survival

Mechanism of PD-1/PD-L1 Mediated Immune Evasion
This compound's Mechanism of Overcoming Resistance

This compound, by inhibiting the AKT kinase, can counteract the pro-survival signals within the tumor cell that are often hyperactivated in resistant tumors. This can lead to increased tumor cell apoptosis and potentially restore sensitivity to immunotherapy. The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a known mechanism of resistance to various cancer therapies, including immunotherapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis This compound This compound This compound->AKT Inhibits

This compound's Inhibition of the PI3K/AKT Pathway

Conclusion

The landscape of treatment for anti-PD-1/PD-L1 resistant solid tumors is rapidly evolving. The combination of the AKT inhibitor this compound with immunotherapy and chemotherapy has demonstrated compelling clinical activity in resistant TNBC, cervical, and endometrial cancers, offering a new avenue of investigation. When compared to other emerging strategies, this compound-based regimens show competitive efficacy, particularly in gynecological cancers. Further research, including randomized controlled trials, is warranted to definitively establish the role of this compound in this challenging clinical setting. The detailed experimental designs and understanding of the underlying signaling pathways provided in this guide aim to support the ongoing efforts of researchers and drug development professionals in advancing the field of immuno-oncology.

References

Predicting Response to Afuresertib Therapy: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of predictive biomarkers for the investigational AKT inhibitor Afuresertib reveals key indicators of patient response, particularly in HR+/HER2- breast cancer and platinum-resistant ovarian cancer. This guide provides a comparative overview of this compound's efficacy based on biomarker status, alongside alternative therapies, supported by experimental data and detailed methodologies for biomarker detection.

This compound, an oral, potent, pan-AKT inhibitor, is a promising therapeutic agent for various malignancies driven by the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in cancer, contributing to tumor growth, proliferation, and resistance to therapy.[1][2] Identifying patients most likely to benefit from this compound is crucial for its clinical development and successful implementation. This guide summarizes the current knowledge on predictive biomarkers for this compound therapy, offers a comparison with alternative treatments, and provides detailed experimental protocols for key biomarker assays.

Key Predictive Biomarkers for this compound Response

Clinical studies have identified alterations in the PI3K/AKT/mTOR pathway as significant predictors of response to this compound. The most prominent biomarkers include:

  • Genetic Alterations in PIK3CA, AKT1, and PTEN : Mutations or loss of these genes, which are key components of the AKT pathway, are associated with increased sensitivity to this compound.

  • Phospho-AKT (pAKT) Expression : Elevated levels of phosphorylated AKT, the activated form of the protein, indicate a dependence on this signaling pathway and suggest a greater likelihood of response to AKT inhibition.

This compound in HR+/HER2- Breast Cancer

In a phase Ib clinical trial (NCT04851613), the combination of this compound and the selective estrogen receptor degrader (SERD) Fulvestrant demonstrated significant anti-tumor activity in patients with locally advanced or metastatic HR+/HER2- breast cancer who had progressed on standard therapies.[2] The response to treatment was notably higher in patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN.

Table 1: Efficacy of this compound plus Fulvestrant in HR+/HER2- Breast Cancer by Biomarker Status [2]

Biomarker StatusObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)
PIK3CA/AKT1/PTEN Altered (n=16)37.5%7.3 months
PIK3CA/AKT1/PTEN Non-Altered (n=10)10%Not Reported
Overall Population (n=28)28.6%7.5 months
Comparison with Alternative Therapies in HR+/HER2- Breast Cancer with PIK3CA/AKT1/PTEN Alterations

The current standard of care for patients with HR+/HER2- breast cancer with PIK3CA mutations after progression on endocrine therapy includes the PI3Kα inhibitor Alpelisib in combination with Fulvestrant. More recently, the AKT inhibitor Capivasertib in combination with Fulvestrant has been approved for patients with PIK3CA/AKT1/PTEN-altered tumors.

Table 2: Comparison of Therapies for PIK3CA/AKT1/PTEN Altered HR+/HER2- Breast Cancer

TherapyObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)
This compound + Fulvestrant [2]37.5%7.3 months
Capivasertib + Fulvestrant [3][4]Not Reported7.3 months
Fulvestrant Monotherapy [5]Not Reported3.1 months (in AKT pathway-altered population)

This compound in Platinum-Resistant Ovarian Cancer

The phase II PROFECTA-II/GOG-3044 trial (NCT04374630) evaluated this compound in combination with Paclitaxel in patients with platinum-resistant ovarian cancer. While the combination did not show a statistically significant improvement in progression-free survival (PFS) in the overall population, an exploratory analysis suggested a potential benefit for patients with tumors expressing higher levels of phospho-AKT (pAKT).

Table 3: Efficacy of this compound plus Paclitaxel in Platinum-Resistant Ovarian Cancer by pAKT Status [6][7]

Biomarker StatusMedian Progression-Free Survival (mPFS)Hazard Ratio (HR)
pAKT > 1 5.4 months (this compound + Paclitaxel) vs 2.9 months (Paclitaxel alone)0.4
pAKT ≤ 1 4.4 months (this compound + Paclitaxel) vs 2.9 months (Paclitaxel alone)0.7
Comparison with Alternative Therapies in Platinum-Resistant Ovarian Cancer

Standard treatment for platinum-resistant ovarian cancer often involves single-agent chemotherapy, such as paclitaxel. The response rates to paclitaxel monotherapy in this setting are generally modest.

Table 4: Efficacy of Paclitaxel Monotherapy in Platinum-Resistant Ovarian Cancer

TherapyObjective Response Rate (ORR)
Weekly Paclitaxel [8]49%
Dose-Intense Paclitaxel [9]48%
Paclitaxel (135 mg/m²) [10]22%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker-guided patient selection.

AKT Signaling Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes This compound This compound This compound->AKT Inhibits Growth Cell Growth & Proliferation mTORC1->Growth

This compound inhibits the AKT signaling pathway.

Biomarker Workflow Biomarker-Guided Patient Selection for this compound Patient Patient with Relevant Cancer Type Biopsy Tumor Biopsy (FFPE or Fresh Frozen) Patient->Biopsy Biomarker_Analysis Biomarker Analysis (NGS, IHC, ddPCR) Biopsy->Biomarker_Analysis Biomarker_Positive Biomarker Positive (e.g., PIK3CA/AKT1/PTEN alt, high pAKT) Biomarker_Analysis->Biomarker_Positive Afuresertib_Therapy Consider this compound-based Therapy Biomarker_Positive->Afuresertib_Therapy Yes Alternative_Therapy Consider Alternative Therapies Biomarker_Positive->Alternative_Therapy No

A workflow for selecting patients for this compound therapy.

Experimental Protocols

Immunohistochemistry (IHC) for Phospho-AKT (Ser473)

This protocol provides a general guideline for the detection of phosphorylated AKT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration :

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval :

    • Perform heat-induced epitope retrieval (HIER) using a Tris-EDTA buffer (pH 9.0).

    • Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining :

    • Wash slides in a Tris-buffered saline with Tween 20 (TBST).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with TBST.

    • Block non-specific binding with a protein block or normal serum for 20 minutes.

    • Incubate with a primary antibody against Phospho-AKT (Ser473) (e.g., Cell Signaling Technology #9277 or Proteintech 66444-1-IG) at an optimized dilution (e.g., 1:100-1:400) overnight at 4°C.[11][12][13]

    • Wash with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.

    • Wash with TBST.

    • Develop with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

  • Interpretation :

    • Staining intensity and the percentage of positive tumor cells are evaluated to generate a score. A common approach is the H-score, which combines both intensity and percentage.

Detection of PIK3CA and AKT1 Mutations

Mutations in PIK3CA and AKT1 can be detected using various molecular techniques, with quantitative PCR (qPCR) and droplet digital PCR (ddPCR) being highly sensitive methods.

General Workflow for PCR-based Mutation Detection:

  • DNA Extraction : Isolate genomic DNA from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercially available kit.

  • PCR Assay :

    • qPCR : Use a real-time PCR instrument and a mutation-specific detection kit (e.g., APIS PIK3CA qPCR Kit, EntroGen PIK3CA Mutation Analysis Kit).[14][15][16] These kits typically contain primers and probes specific for the most common mutations. The amplification of the mutant allele is detected by an increase in fluorescence.

    • ddPCR : This method partitions the PCR reaction into thousands of droplets, allowing for the absolute quantification of mutant and wild-type DNA molecules.[1] Commercially available assays (e.g., Bio-Rad ddPCR™ Mutation Assay: AKT1 p.E17K) can be used. The reaction mixture, including the sample DNA, primers, and probes, is loaded into a droplet generator. After PCR amplification, the droplets are analyzed for fluorescence.

  • Data Analysis : The presence and fractional abundance of the mutation are determined by the software accompanying the PCR instrument.

Conclusion

The identification of predictive biomarkers is paramount for the successful clinical application of targeted therapies like this compound. For HR+/HER2- breast cancer, alterations in the PIK3CA/AKT1/PTEN pathway are strong indicators of a favorable response to this compound in combination with Fulvestrant, with efficacy comparable to other approved AKT inhibitors. In platinum-resistant ovarian cancer, elevated pAKT levels may identify a patient subgroup that could benefit from the addition of this compound to paclitaxel. The provided experimental protocols offer a foundation for the standardized assessment of these biomarkers in a research and clinical setting. Further investigation and validation of these biomarkers in larger, prospective clinical trials are warranted to solidify their role in guiding personalized treatment with this compound.

References

Head-to-Head Comparison: Afuresertib and Ipatasertib in AKT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the landscape of targeted cancer therapy, the serine/threonine kinase AKT is a pivotal node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway. Two prominent ATP-competitive pan-AKT inhibitors, Afuresertib (GSK2110183) and Ipatasertib (GDC-0068), have emerged as promising therapeutic agents. This guide provides a comprehensive head-to-head comparison of their preclinical and clinical profiles to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Ipatasertib are orally bioavailable small molecule inhibitors targeting all three AKT isoforms (AKT1, AKT2, and AKT3). They have demonstrated potent anti-tumor activity in preclinical models and have been evaluated in clinical trials for a variety of solid tumors and hematologic malignancies. While direct comparative studies are limited, this guide synthesizes available data to highlight their respective potencies, preclinical efficacy, and clinical safety and pharmacokinetic profiles.

Mechanism of Action

This compound and Ipatasertib share a primary mechanism of action as ATP-competitive inhibitors of AKT. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its inhibition can lead to tumor cell apoptosis and a reduction in tumor growth.[1][2][3][4][5][6][7]

dot

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound / Ipatasertib Inhibitor->AKT Inhibits

Figure 1: Simplified PI3K/AKT Signaling Pathway and Point of Inhibition.

Preclinical Data Comparison

Biochemical Potency

Both inhibitors exhibit low nanomolar potency against the AKT isoforms. This compound, in particular, shows very high potency against AKT1.

InhibitorTargetKi (nM)[2][3]IC50 (nM)[1]
This compound AKT10.08-
AKT22-
AKT32.6-
Ipatasertib pan-AKT-5 - 18
In Vitro Cell Proliferation

Both agents have demonstrated potent inhibition of cell proliferation in various cancer cell lines.

InhibitorCell Line(s)Finding
This compound Hematological Malignancies65% of cell lines sensitive with EC50 < 1 µM[3]
Solid Tumors21% of cell lines sensitive with EC50 < 1 µM[3]
Ipatasertib PTEN loss or PIK3CA mutatedLower mean IC50 (4.8 µM) compared to wild-type (8.4 µM)[1]
In Vivo Tumor Growth Inhibition

Preclinical xenograft models have shown significant tumor growth inhibition with both drugs.

InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI)
This compound BT474 (breast)100 mg/kg daily61%[3]
Ipatasertib Various (PTEN-null)100 mg/kg daily>90%[1]
LuCaP 136 (prostate)100 mg/kgSignificant TGI[6][8]

Clinical Data Comparison

Phase I clinical trials have established the safety profiles and recommended Phase 2 doses (RP2D) for both this compound and Ipatasertib.

ParameterThis compound (NCT00881946)[9][10]Ipatasertib (NCT01090960)[11]
Population Advanced hematologic malignanciesAdvanced solid tumors
MTD/RP2D 125 mg/day600 mg once daily (21/7 schedule)
Dose-Limiting Toxicities Liver function test abnormalities (at 150 mg)Grade 3 asthenia, Grade 3 nausea (at 800 mg)
Most Common Adverse Events (>20%) Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)Diarrhea, nausea, vomiting, fatigue
Pharmacokinetics (Tmax) 1.5 - 2.5 hours-
Pharmacokinetics (Half-life) ~1.7 days-
Clinical Activity Partial responses in multiple myeloma; activity in NHL, LCH, and Hodgkin disease.Radiographic stable disease in 30% of patients with diverse solid tumors.

Experimental Protocols

AKT Kinase Inhibition Assay (Filter Binding Assay for this compound)

A pre-mix of the AKT enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and this compound was incubated for 1 hour.[3] The reaction was initiated by adding a GSKα peptide substrate and [γ-33P] ATP.[3] After 2 hours, the reaction was terminated, and the radiolabeled peptide product was captured on a phospho-cellulose filter plate for quantification.[3]

dot

Kinase_Assay_Workflow start Start preincubation Pre-incubate AKT Enzyme with this compound (1 hr) start->preincubation reaction Add GSKα Peptide Substrate & [γ-33P] ATP preincubation->reaction incubation Incubate (2 hrs) reaction->incubation termination Terminate Reaction incubation->termination capture Capture Radiolabeled Peptide on Filter Plate termination->capture quantification Quantify Radioactivity capture->quantification end End quantification->end

Figure 2: Workflow for a filter-binding based AKT kinase inhibition assay.

Cell Viability Assay (CellTiter-Glo®)

Cells were plated in multiwell plates and treated with varying concentrations of the inhibitor for a specified duration (e.g., 72 hours).[3][5] The CellTiter-Glo® reagent was added directly to the culture wells, and the plate was mixed to induce cell lysis.[5][12] After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.[5][12]

dot

Cell_Viability_Assay start Start plate_cells Plate Cells in Multiwell Plate start->plate_cells add_inhibitor Add Inhibitor at Varying Concentrations plate_cells->add_inhibitor incubate_cells Incubate (e.g., 72 hrs) add_inhibitor->incubate_cells add_reagent Add CellTiter-Glo® Reagent incubate_cells->add_reagent mix Mix to Lyse Cells add_reagent->mix incubate_signal Incubate (10 min) to Stabilize Signal mix->incubate_signal measure Measure Luminescence incubate_signal->measure end End measure->end

References

Safety Operating Guide

Proper Disposal of Afuresertib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Afuresertib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of a spill, prevent further leakage if it is safe to do so.[1] Absorb spills with an inert material and place it in a sealed container for disposal.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste should be considered hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. It is crucial to segregate different forms of this compound waste to ensure proper handling and disposal.

Waste Streams for this compound:

  • Unused or Expired Pure Compound: Pure, unused, or expired this compound should be disposed of as hazardous chemical waste. It should not be mixed with other waste types.

  • Contaminated Labware: Items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be considered contaminated solid waste. These should be collected in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound, such as stock solutions or media from cell cultures, should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]

  • Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Step-by-Step Disposal Procedures

The following are general, procedural steps for the disposal of this compound. Note: Always consult and follow your institution's specific EHS guidelines, as they may have procedures unique to your location and facilities.

  • Container Selection: Choose a waste container that is compatible with the chemical properties of this compound and the waste form (solid or liquid). Ensure the container is in good condition and has a secure lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first piece of waste is added to the container.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the waste container is full, or if the experiment is complete, arrange for disposal through your institution's EHS department. Do not allow hazardous waste to accumulate in the laboratory.

  • Professional Disposal: According to safety data sheets, it is recommended to offer the material to a licensed, professional waste disposal company.[1] Your institution's EHS department will facilitate this.

While one safety data sheet suggests that smaller quantities may be disposed of with household waste, this is generally not advisable in a professional laboratory setting and is superseded by the recommendation to follow official regulations and professional disposal methods.[1][2]

Quantitative Data

Publicly available safety data sheets and regulatory documents do not provide specific quantitative limits (e.g., concentration thresholds) for the disposal of this compound. For institution-specific limits and guidance, please consult your environmental health and safety department.

Data PointValueSource
Specific Disposal Concentration LimitsNot Publicly AvailableN/A
Recommended Disposal MethodEngage a licensed professional waste disposal company.[1]

This compound's Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound is an inhibitor of the serine/threonine protein kinase Akt.[3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis.[4] Dysregulation of this pathway is common in various cancers.[4] The diagram below illustrates the logical flow of this signaling pathway and the point of inhibition by this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits AKT, blocking downstream signaling for cell proliferation and survival.

Experimental Workflow: Laboratory Waste Disposal Decision Tree

The following diagram outlines a logical workflow for making decisions regarding the disposal of laboratory waste, including materials contaminated with this compound.

Waste_Disposal_Workflow Start Waste Generated IsHazardous Is it Hazardous Chemical Waste? Start->IsHazardous NonHazardous Dispose in Regular Trash/Recycling IsHazardous->NonHazardous No WasteType Determine Waste Type IsHazardous->WasteType Yes Liquid Liquid Waste WasteType->Liquid Liquid Solid Solid Waste WasteType->Solid Solid Sharps Sharps Waste WasteType->Sharps Sharps LiquidContainer Collect in Labeled, Leak-Proof Container Liquid->LiquidContainer SolidContainer Collect in Labeled, Sealed Container Solid->SolidContainer SharpsContainer Collect in Puncture- Resistant Sharps Container Sharps->SharpsContainer EHS_Pickup Arrange for EHS Disposal LiquidContainer->EHS_Pickup SolidContainer->EHS_Pickup SharpsContainer->EHS_Pickup

Caption: A decision-making workflow for the proper segregation and disposal of laboratory waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Afuresertib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Afuresertib, a potent pan-AKT inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step information on the selection, use, and disposal of Personal Protective Equipment (PPE).

While some safety data sheets (SDS) for this compound suggest that no special handling precautions are required, it is prudent to treat this potent research compound with a high degree of caution. The following recommendations are based on a comprehensive review of available safety information and general best practices for handling chemical compounds in a laboratory setting.

Recommended Personal Protective Equipment

A summary of recommended PPE for handling this compound is provided below. These recommendations are based on the potential for exposure during routine laboratory procedures.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact with the compound.[1]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles or splashes.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.For situations with a potential for aerosol generation or handling larger quantities, a NIOSH-approved N95 or P1 dust mask is recommended.[1]

Procedural Guidance for PPE Usage

1. Donning PPE:

  • Before handling this compound, ensure your hands are clean and dry.

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Finally, put on gloves, ensuring they fit properly and cover the cuffs of the laboratory coat.

2. Handling this compound:

  • All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid creating dust when handling the solid compound.

  • If there is a risk of splashing when handling solutions, a face shield should be worn in addition to safety glasses.

3. Doffing PPE:

  • Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.

  • Remove the laboratory coat, turning it inside out to contain any potential contamination.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

4. Disposal Plan:

  • Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal assess_risk Assess Handling Risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE select_ppe->don_ppe handle_compound Handle this compound in Ventilated Area don_ppe->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.